Cbz-PEG5-Br
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C20H32BrNO7 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
benzyl N-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C20H32BrNO7/c21-6-8-24-10-12-26-14-16-28-17-15-27-13-11-25-9-7-22-20(23)29-18-19-4-2-1-3-5-19/h1-5H,6-18H2,(H,22,23) |
InChI Key |
RBDRAXVCHLGEIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cbz-PEG5-Br: Structure, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[] These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[2][3]
This technical guide provides a comprehensive overview of Cbz-PEG5-Br, a bifunctional linker increasingly utilized in the synthesis of PROTACs and other bioconjugates. This guide will detail its chemical structure, physicochemical properties, and reactivity. Furthermore, it will provide detailed experimental protocols for its application in PROTAC synthesis and discuss its role in the broader context of targeted protein degradation, exemplified by its potential application in targeting key signaling pathways in oncology.
Chemical Structure and Properties of this compound
This compound is a polyethylene glycol (PEG)-based linker featuring a carboxybenzyl (Cbz) protected amine at one terminus and a reactive bromide at the other. The PEG chain enhances the hydrophilicity of the molecule, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[4]
Chemical Structure:
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source/Analogue |
| IUPAC Name | Benzyl (1-bromo-2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate | N/A |
| CAS Number | 2710803-69-1 | [5] |
| Molecular Formula | C20H32BrNO7 | |
| Molecular Weight | 478.37 g/mol | |
| Appearance | Likely a colorless to light yellow liquid or oil | Analogue Data |
| Solubility | Soluble in DMSO (10 mM), DCM, and other organic solvents. | |
| Storage | Recommended to be stored at -20°C for long-term stability. | |
| Purity | Typically >95% | |
| SMILES | O=C(NCCOCCOCCOCCOCCOCCBr)OCC1=CC=CC=C1 |
Reactivity and Stability
The chemical reactivity of this compound is dictated by its two terminal functional groups: the Cbz-protected amine and the alkyl bromide.
-
Alkyl Bromide: The bromide is a good leaving group and is susceptible to nucleophilic substitution reactions. This allows for the conjugation of this compound to nucleophiles such as thiols, amines, and carboxylates, which are commonly found on protein ligands.
-
Cbz-Protected Amine: The carboxybenzyl (Cbz) group is a robust protecting group for the amine, stable under a variety of reaction conditions. It can be selectively removed to reveal the primary amine, which can then be coupled to a second molecule, typically an E3 ligase ligand, often through amide bond formation.
Stability: While specific shelf-life data for this compound is not publicly available, general guidelines for similar compounds suggest a shelf life of multiple years when stored under recommended conditions (-20°C). The PEG backbone is generally stable, but the Cbz group can be sensitive to strong acidic or basic conditions and catalytic hydrogenation.
Role in PROTAC Design and Signaling Pathways
The length and flexibility of the PEG linker in a PROTAC are critical for inducing a productive ternary complex between the target protein and the E3 ligase. A linker that is too short may prevent the two proteins from interacting, while a linker that is too long may lead to unproductive binding modes. The five ethylene glycol units in this compound provide a flexible spacer of a defined length, which can be optimal for certain target-E3 ligase pairs.
Targeted Signaling Pathway Example: The KRAS Pathway
The KRAS protein is a key signaling node that, when mutated, is a driver of many cancers. PROTACs that can effectively target and degrade mutant KRAS are of significant therapeutic interest. A PROTAC utilizing a flexible PEG linker, such as one derived from this compound, could be designed to bind to a KRAS G12C inhibitor and an E3 ligase ligand, such as pomalidomide (a CRBN ligand). This would bring the CRBN E3 ligase into proximity with KRAS G12C, leading to its ubiquitination and subsequent degradation by the proteasome. This degradation would, in turn, inhibit downstream signaling through pathways like the MAPK and PI3K/AKT pathways, ultimately leading to reduced cancer cell proliferation and survival.
Experimental Protocols
The following are detailed, representative protocols for the use of this compound in the synthesis of a PROTAC.
Protocol 1: Conjugation of this compound to a Target Protein Ligand
This protocol describes the reaction of the bromide terminus of this compound with a thiol-containing target protein ligand.
Materials:
-
Target protein ligand with a thiol group (Ligand-SH)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
-
Reverse-phase HPLC for purification
Procedure:
-
Under a nitrogen atmosphere, dissolve the thiol-containing target protein ligand (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to yield the Cbz-protected intermediate (Ligand-S-PEG5-NH-Cbz).
Protocol 2: Deprotection of the Cbz Group
This protocol describes the removal of the Cbz protecting group to yield a free amine.
Materials:
-
Ligand-S-PEG5-NH-Cbz
-
Methanol (MeOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Cbz-protected intermediate in methanol.
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution.
-
Purge the reaction vessel with nitrogen, then introduce hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine intermediate (Ligand-S-PEG5-NH2), which is often used in the next step without further purification.
Protocol 3: Coupling of the Deprotected Linker to an E3 Ligase Ligand
This protocol describes the final amide bond formation to generate the PROTAC.
Materials:
-
Ligand-S-PEG5-NH2
-
E3 ligase ligand with a carboxylic acid (e.g., Pomalidomide-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous DMF
-
DIPEA
-
Nitrogen atmosphere
Procedure:
-
Under a nitrogen atmosphere, dissolve the E3 ligase ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the deprotected amine intermediate (Ligand-S-PEG5-NH2) (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
Conclusion
This compound is a versatile and valuable tool for researchers in drug discovery, particularly in the burgeoning field of targeted protein degradation. Its bifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the efficient and modular synthesis of PROTACs. While specific physicochemical data for this exact linker remains limited in the public domain, its reactivity and utility can be reliably inferred from closely related analogues and the fundamental principles of organic chemistry. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively incorporate this compound and similar linkers into their PROTAC design and synthesis workflows, ultimately accelerating the development of novel therapeutics.
References
The Strategic Role of the Cbz Protecting Group in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced drug delivery and bioconjugation, the precise control of chemical reactions is paramount. Polyethylene glycol (PEG) linkers have become indispensable tools, enhancing the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The strategic use of protecting groups is central to the successful synthesis and functionalization of these linkers. Among these, the carbobenzyloxy (Cbz or Z) group holds a significant position as a robust and versatile protecting group for amines. This technical guide provides a comprehensive overview of the function of the Cbz protecting group in PEG linkers, detailing its application, removal, and impact on the design of complex bioconjugates.
Core Function of the Cbz Protecting Group in PEG Linkers
The primary function of the Cbz protecting group in the context of PEG linkers is to temporarily block the reactivity of a primary or secondary amine. This protection is crucial for several reasons:
-
Preventing Unwanted Reactions: During multi-step syntheses, the nucleophilic nature of amines can lead to undesirable side reactions. The Cbz group effectively "masks" the amine, preventing it from reacting prematurely.[1]
-
Enabling Orthogonal Synthesis: The Cbz group is a key component of orthogonal protection strategies. It can be selectively removed under conditions that do not affect other common protecting groups like tert-Butoxycarbonyl (Boc) or 9-Fluorenylmethoxycarbonyl (Fmoc). This allows for the sequential and controlled modification of different functional groups within a complex molecule.[2]
-
Directing the Reaction Pathway: By protecting one reactive site, the Cbz group directs subsequent reactions to other unprotected functional groups on the PEG linker. This is essential for the construction of well-defined bifunctional linkers used in targeted drug delivery, where one end attaches to a targeting moiety and the other to a therapeutic payload.
Chemical Synthesis and Deprotection Strategies
The utility of the Cbz group lies in its stability under a range of conditions and the variety of methods available for its removal.
Cbz Protection of Amine-Terminated PEG
The introduction of the Cbz group onto an amine-terminated PEG linker is typically achieved by reacting the PEG-amine with benzyl chloroformate (Cbz-Cl) in the presence of a base. Polyethylene glycol itself can be used as a green and efficient reaction medium for this transformation.
Quantitative Data on Cbz Protection of Amines
| Amine Substrate | Reaction Conditions | Yield (%) | Reference |
| Various aliphatic and aromatic amines | Cbz-Cl, PEG-400, Room Temperature | 90-98% | [1][3] |
| Aniline | Cbz-Cl, PEG-600, Room Temperature | 95% | [2] |
Cbz Deprotection from PEG Linkers
The selective removal of the Cbz group is a critical step to unmask the amine for subsequent conjugation. The most common methods include catalytic hydrogenolysis, acidic cleavage, and enzymatic cleavage.
1. Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz deprotection. It involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source to cleave the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.
2. Acidic Cleavage: Strong acids, such as hydrogen bromide in acetic acid (HBr/AcOH) or trifluoroacetic acid (TFA), can cleave the Cbz group. This method is often used when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups.
3. Enzymatic Cleavage: Specific enzymes, such as the Cbz-deprotecting enzyme from Sphingomonas paucimobilis, can selectively cleave the Cbz group under mild, aqueous conditions. This method offers high specificity and is particularly useful for sensitive biomolecules.
Quantitative Data on Cbz Deprotection
| Deprotection Method | Reagents/Catalyst | Substrate | Yield (%) | Reference |
| Catalytic Hydrogenolysis | Pd/C, H₂ | Cbz-protected peptides | Quantitative | |
| Acidic Cleavage | AlCl₃, HFIP | Various N-Cbz amines | High | |
| Enzymatic Cleavage | Cbz-deprotecting enzyme | Cbz-L-amino acids | >48% (for L-amino acid) |
Experimental Protocols
Protocol 1: N-Cbz Protection of an Amine-Terminated PEG Linker
Materials:
-
Amine-terminated PEG (PEG-NH₂)
-
Benzyl chloroformate (Cbz-Cl)
-
Polyethylene glycol 400 (PEG-400)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a magnetically stirred mixture of Cbz-Cl (1 mmol) and PEG-400 (0.5 mL), add the amine-terminated PEG (1 mmol) at room temperature.
-
Stir the reaction mixture for the specified time (typically 5-30 minutes, monitor by TLC).
-
Upon completion, add diethyl ether (20 mL) to the reaction mixture.
-
Separate the organic phase and wash it with saturated aqueous NaHCO₃ solution (5 mL).
-
Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure to obtain the Cbz-protected PEG linker.
Protocol 2: Catalytic Hydrogenolysis for Cbz Deprotection of a PEG Linker
Materials:
-
Cbz-protected PEG linker
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Inert gas (e.g., Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected PEG linker in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Purge the flask with an inert gas to remove air.
-
Introduce hydrogen gas via a balloon or by connecting the flask to a hydrogenator.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine-terminated PEG linker.
Protocol 3: Acidic Cleavage of the Cbz Group using TFA
Materials:
-
Cbz-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the Cbz-protected PEG linker in a minimal amount of DCM.
-
Add a solution of TFA in DCM (e.g., 50% TFA v/v). The final concentration of TFA will depend on the stability of other functional groups.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Add cold diethyl ether to the residue to precipitate the deprotected PEG-amine salt.
-
Isolate the precipitate by centrifugation or filtration and wash with cold diethyl ether to remove residual TFA and scavengers.
-
Dry the product under vacuum.
Applications and Experimental Workflows
The use of Cbz-protected PEG linkers is widespread in the development of sophisticated bioconjugates and drug delivery systems.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, a Cbz-protected amino acid can be attached to a PEG resin. The Cbz group protects the N-terminus while the C-terminus is anchored to the solid support. Following peptide chain elongation using Fmoc-protected amino acids, the Cbz group can be selectively removed to allow for further modification at the N-terminus.
Antibody-Drug Conjugate (ADC) Synthesis
Cbz-protected heterobifunctional PEG linkers are instrumental in the synthesis of ADCs. One end of the linker can be activated (e.g., as an NHS ester) to react with an antibody. Following conjugation, the Cbz group is removed to reveal an amine, which can then be coupled to a cytotoxic drug.
Nanoparticle Surface Modification
Cbz-protected PEG linkers can be used to functionalize the surface of nanoparticles. For example, a Cbz-NH-PEG-COOH linker can be attached to amine-functionalized nanoparticles via its carboxylic acid group. Subsequent deprotection of the Cbz group exposes the amine for further conjugation with targeting ligands or other molecules.
Conclusion
The carbobenzyloxy protecting group is a powerful and versatile tool in the synthesis and application of PEG linkers. Its stability, coupled with the reliability of its removal through various methods, allows for the precise and controlled construction of complex bioconjugates. From solid-phase peptide synthesis to the development of advanced antibody-drug conjugates and functionalized nanoparticles, the strategic use of Cbz-protected PEG linkers is fundamental to advancing the field of drug delivery and bioconjugation. This guide has provided an in-depth overview of the core functions, chemical strategies, and practical applications of Cbz-protected PEG linkers, offering a valuable resource for researchers and professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A flow-based transition-metal-catalysed hydrogenolysis strategy to facilitate peptide side-chain deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Cbz-PEG5-Br: A Technical Guide for Researchers in Targeted Protein Degradation
For Immediate Release
This technical guide provides an in-depth overview of Cbz-PEG5-Br, a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document outlines the molecule's chemical properties, its role in targeted protein degradation, and protocols for its application.
Core Properties of this compound
This compound is a polyethylene glycol (PEG)-based linker featuring a carboxybenzyl (Cbz) protected amine and a terminal bromide. This structure allows for the sequential conjugation of a target protein ligand and an E3 ligase ligand, the foundational components of a PROTAC molecule.
| Property | Value | Reference |
| CAS Number | 2710803-69-1 | [1] |
| Molecular Weight | 478.37 g/mol | [1] |
| Molecular Formula | C20H32BrNO7 | [1] |
| Solubility | 10 mM in DMSO | |
| Storage | -20°C, protected from light |
The Role of this compound in PROTAC Technology
PROTACs are a revolutionary therapeutic modality that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
This compound serves as a versatile linker, with the PEG chain enhancing the solubility and cell permeability of the resulting PROTAC molecule. The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent ubiquitination and degradation of the target protein. The Cbz protecting group offers a stable amine protection that can be removed under specific conditions to allow for the conjugation of a ligand, while the terminal bromide allows for facile reaction with a nucleophilic functional group on the other ligand.
Mechanism of PROTAC-mediated Protein Degradation
The following diagram illustrates the catalytic mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following is a representative protocol for the synthesis of a PROTAC molecule using a Cbz-PEG-Br linker. This protocol involves two main steps: 1) conjugation of the first ligand to the this compound linker, and 2) deprotection of the Cbz group and conjugation of the second ligand.
Materials:
-
This compound
-
Ligand 1 (containing a nucleophilic group, e.g., an amine or thiol)
-
Ligand 2 (containing a carboxylic acid or other electrophilic group)
-
Appropriate solvents (e.g., DMF, DMSO)
-
Base (e.g., DIPEA)
-
Coupling agents (e.g., HATU)
-
Deprotection reagent (e.g., H2/Pd/C for Cbz removal)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Conjugation of Ligand 1:
-
Dissolve this compound and Ligand 1 in an appropriate anhydrous solvent.
-
Add a suitable base (e.g., DIPEA) to facilitate the nucleophilic substitution reaction with the bromide.
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by LC-MS.
-
Purify the resulting Cbz-PEG5-Ligand 1 conjugate by flash chromatography or preparative HPLC.
-
-
Cbz Deprotection:
-
Dissolve the purified Cbz-PEG5-Ligand 1 conjugate in a suitable solvent.
-
Perform Cbz deprotection, for example, by catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction for the removal of the Cbz group by LC-MS.
-
Upon completion, filter off the catalyst and concentrate the solution to obtain the deprotected H2N-PEG5-Ligand 1 intermediate.
-
-
Conjugation of Ligand 2:
-
In a separate flask, activate the carboxylic acid of Ligand 2 using a coupling agent such as HATU in the presence of a base like DIPEA.
-
Add the deprotected H2N-PEG5-Ligand 1 intermediate to the activated Ligand 2 solution.
-
Stir the reaction at room temperature until the formation of the final PROTAC molecule is complete, as monitored by LC-MS.
-
Purify the final PROTAC product using preparative HPLC.
-
Experimental Workflow
The diagram below outlines a typical workflow for the synthesis of a PROTAC using a bifunctional linker like this compound.
Caption: A typical workflow for the synthesis of PROTACs.
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs, offering a balance of reactivity and stability, along with the beneficial properties of a PEG linker. This guide provides essential information for researchers to effectively utilize this molecule in the development of novel therapeutics for targeted protein degradation. As the field of targeted protein degradation continues to expand, the rational design of linkers using versatile building blocks like this compound will remain a critical aspect of developing potent and selective protein degraders.
References
Navigating the Physicochemical Landscape of Cbz-PEG5-Br: A Technical Guide to Solubility and Stability
For Immediate Release
A deep understanding of the physicochemical properties of research molecules is paramount for the successful design and execution of scientific experiments. This technical guide provides a comprehensive overview of the solubility and stability of Cbz-PEG5-Br, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools. This document is intended for researchers, scientists, and drug development professionals, offering key data, experimental protocols, and visual aids to facilitate the effective use of this reagent.
Executive Summary
This compound, characterized by a benzyloxycarbonyl (Cbz) protecting group and a terminal bromine atom connected by a five-unit polyethylene glycol (PEG) linker, possesses a unique combination of functionalities. The PEG chain enhances its solubility in a range of solvents, a critical attribute for its application in bioconjugation and drug delivery. The Cbz group provides a stable protecting group for an amine, while the terminal bromide allows for covalent modification. This guide details the known solubility parameters and discusses the stability of the molecule under various conditions, providing a framework for its handling and storage.
Solubility Profile
Quantitative Solubility Data
The following table summarizes the known quantitative solubility of this compound. Researchers are encouraged to determine the solubility in their specific solvent systems empirically.
| Solvent | Concentration | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Not Specified | Data from supplier technical information. |
Qualitative Solubility Characteristics
The presence of the five-unit PEG chain imparts significant hydrophilicity to the molecule, suggesting good solubility in polar organic solvents and some aqueous media. PEG itself is soluble in water and many organic solvents, including dichloromethane and acetonitrile. The benzyl group of the Cbz moiety will contribute to its solubility in aromatic and some other organic solvents.
Based on the structure, the following qualitative solubility can be expected:
-
High Solubility: Polar aprotic solvents such as DMSO, DMF, and NMP.
-
Moderate to High Solubility: Chlorinated solvents like dichloromethane (DCM) and chloroform.
-
Moderate Solubility: Alcohols such as ethanol and methanol.
-
Low to Moderate Solubility: Water and aqueous buffers. The PEG chain enhances aqueous solubility, but the hydrophobic Cbz group may limit it.
-
Low Solubility: Non-polar aliphatic solvents like hexanes and ether.
Stability Profile
The stability of this compound is determined by the chemical lability of its three key components: the Cbz protecting group, the PEG linker, and the terminal alkyl bromide.
Factors Affecting Stability
The primary degradation pathways for this compound are hydrolysis of the Cbz group and nucleophilic substitution of the terminal bromine. The PEG linker itself is generally stable under a wide range of conditions.
-
pH: The Cbz group is known to be stable under neutral and mildly acidic conditions.[1] However, it can be cleaved under strongly acidic or basic conditions.[2] The alkyl bromide is susceptible to hydrolysis, particularly at elevated pH, to form the corresponding alcohol.
-
Nucleophiles: The terminal bromine is a good leaving group and will readily react with nucleophiles, such as thiols, amines, and hydroxides. This reactivity is the basis for its use in bioconjugation but also represents a stability liability if stored in the presence of such species.
-
Temperature: Elevated temperatures can accelerate degradation processes, including hydrolysis and potential oxidation of the PEG chain.
-
Light: While no specific photostability data is available, it is good practice to store the compound protected from light to prevent potential photo-activated degradation.
The following diagram illustrates the key factors influencing the stability of this compound.
Caption: Key environmental factors that can impact the chemical stability of this compound.
Recommended Storage Conditions
To ensure the integrity of this compound, the following storage conditions are recommended:
| Form | Temperature | Atmosphere | Light |
| Solid | -20°C | Inert (e.g., Ar, N₂) | Protected |
| Solution | -20°C (short-term) or -80°C (long-term) | Inert (e.g., Ar, N₂) | Protected |
Solutions should be prepared in dry, aprotic solvents if long-term storage is intended. The use of protic solvents like alcohols or water is discouraged for storage due to the potential for solvolysis of the bromide.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Solubility Determination (Equilibrium Solubility Method)
This protocol outlines a standard procedure to determine the equilibrium solubility of this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, DCM)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the solvent of interest.
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C) and shake for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After incubation, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a validated HPLC method.
-
Dilute the supernatant sample with a known factor to fall within the range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine its concentration using the calibration curve.
-
Calculate the original concentration in the supernatant, which represents the equilibrium solubility.
-
The following diagram illustrates the experimental workflow for solubility determination.
Caption: A typical experimental workflow for determining the equilibrium solubility of this compound.
Protocol for Stability Assessment (HPLC-Based Method)
This protocol describes a method to assess the stability of this compound under various stress conditions (e.g., different pH, temperature).
Materials:
-
This compound
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
Organic solvents (e.g., DMSO, acetonitrile)
-
Vials with screw caps
-
Thermostatic ovens/incubators
-
HPLC system with a UV-Vis detector
-
Validated stability-indicating HPLC method (a method that can resolve the parent compound from its degradation products)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
For each stress condition, dilute the stock solution into the respective buffer or solvent to a final known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
pH Stability: Incubate the solutions at different pH values (e.g., 4, 7, 9) at a constant temperature (e.g., 40°C).
-
Thermal Stability: Incubate solutions in a neutral buffer (e.g., pH 7) at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Photostability: Expose a solution to a controlled light source (as per ICH guidelines) while keeping a control sample in the dark.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
Quench any ongoing reaction if necessary (e.g., by neutralizing the pH or cooling the sample).
-
Analyze the samples immediately by HPLC or store them at -80°C until analysis.
-
-
Data Analysis:
-
Quantify the peak area of the parent this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Identify and, if possible, quantify any major degradation products that appear in the chromatograms.
-
Conclusion
This compound is a valuable chemical tool whose utility is enhanced by a thorough understanding of its solubility and stability. While it exhibits favorable solubility in many common organic solvents due to its PEG linker, care must be taken to mitigate its degradation, particularly in the presence of strong acids, bases, or nucleophiles. The experimental protocols provided in this guide offer a robust framework for researchers to determine the precise physicochemical parameters of this compound within their own experimental systems, ensuring the reliability and reproducibility of their scientific endeavors.
References
An In-depth Technical Guide to Cbz-PEG5-Br in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key considerations for the use of Cbz-PEG5-Br in bioconjugation. This compound is a heterobifunctional linker molecule increasingly utilized in the fields of proteomics, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a chemical linker that incorporates three key functional components:
-
Carboxybenzyl (Cbz) Group: A well-established amine-protecting group. In the context of a heterobifunctional linker, this group renders one end of the molecule temporarily inert, allowing for specific reactions to occur at the other end. The Cbz group can be removed under specific conditions to reveal a primary amine, which can then be used for subsequent conjugation steps.
-
Pentaethylene Glycol (PEG5) Spacer: A short, hydrophilic polyethylene glycol chain. PEG linkers are widely used in bioconjugation to enhance the solubility and stability of the resulting conjugate, reduce immunogenicity, and provide a flexible spacer arm between the conjugated molecules, which can be crucial for maintaining their biological activity.[1][2]
-
Bromo (Br) Group: An alkyl bromide functional group. This is the reactive moiety of the linker responsible for forming a stable covalent bond with a target biomolecule.
The strategic combination of these components makes this compound a versatile tool for the precise construction of complex biomolecular conjugates.
Core Mechanism of Action: Nucleophilic Alkylation
The primary mechanism of action for the bioconjugation activity of this compound is nucleophilic substitution , specifically an SN2 (bimolecular nucleophilic substitution) reaction . In this reaction, a nucleophilic functional group present on a biomolecule attacks the carbon atom attached to the bromine atom, displacing the bromide ion, which is a good leaving group. This results in the formation of a stable carbon-nucleophile bond.
Targeted Amino Acid Residues
In the context of protein bioconjugation, the most reactive nucleophiles are the side chains of certain amino acids. The thiol group of cysteine is the primary target for alkylation by alkyl halides like this compound.
-
Cysteine (Thiol Group): The sulfhydryl group (-SH) of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻).[3] Cysteine is a relatively rare amino acid in proteins, which allows for more site-specific modifications. The reaction with cysteine results in a stable thioether linkage.
-
Other Nucleophilic Residues: While cysteine is the preferred target, other amino acid residues with nucleophilic side chains can also react with alkyl bromides, although generally to a lesser extent and often requiring more forcing conditions (e.g., higher pH). These include:
-
Lysine (ε-Amino Group): The primary amine on the side chain of lysine can act as a nucleophile.
-
Histidine (Imidazole Ring): The nitrogen atoms in the imidazole ring of histidine are nucleophilic.
-
Methionine (Thioether Group): The sulfur atom in methionine can be alkylated.
-
The selectivity of the reaction for cysteine over other residues can be controlled by careful optimization of the reaction conditions, particularly the pH.
Reaction Kinetics and Influencing Factors
The rate and efficiency of the alkylation reaction are influenced by several factors:
-
Nucleophilicity of the Target: The high nucleophilicity of the cysteine thiol makes it the most reactive target.
-
pH of the Reaction Buffer: The pH of the medium is critical. For cysteine alkylation, a pH around 7.0-8.5 is often optimal, as it allows for a significant portion of the thiol groups to be in the more nucleophilic thiolate form without promoting significant reaction with amine groups (like lysine), which are protonated at this pH.
-
Reactivity of the Halogen: The reactivity of alkyl halides in SN2 reactions follows the order: I > Br > Cl. Bromo-functionalized linkers like this compound offer a good balance of reactivity and stability.
-
Concentration of Reactants: Higher concentrations of the protein and the linker will generally lead to a faster reaction rate.
-
Temperature and Reaction Time: The reaction is typically carried out at room temperature or 4°C to maintain protein stability. The reaction time can range from a few hours to overnight, depending on the specific reactants and conditions.
Quantitative Data Presentation
| Parameter | Value/Range | Target Residue | Conditions | Source |
| Second-Order Rate Constant | ~0.6 M⁻¹s⁻¹ | Cysteine | pH 7 (for Iodoacetamide) | |
| Relative Reactivity | Comparable to Iodoacetamide | Cysteine | - | |
| Optimal pH Range | 7.0 - 8.5 | Cysteine | Aqueous Buffer | |
| Typical Reaction Time | 2 - 16 hours | Cysteine | Room Temperature or 4°C | |
| Typical Molar Excess of Linker | 10 - 20 equivalents | Protein | - |
Detailed Experimental Protocol: Solution-Phase Protein Conjugation
This protocol provides a general methodology for the conjugation of a bromo-PEG linker, such as this compound, to a protein containing accessible cysteine residues. This should be considered a starting point, and optimization for each specific protein and application is recommended.
Materials
-
Protein of interest (with at least one accessible cysteine residue)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar non-nucleophilic buffer, pH 7.2-7.5
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reducing Agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting Column (e.g., PD-10) or other means of buffer exchange/purification (e.g., dialysis, size-exclusion chromatography)
-
Analytical Equipment for characterization (e.g., SDS-PAGE, Mass Spectrometry, HPLC)
Procedure
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the target cysteine residues are involved in disulfide bonds, pre-treat the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature to reduce the disulfides.
-
Remove the excess TCEP using a desalting column, exchanging the buffer back to the fresh Reaction Buffer.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10-100 mM.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture for 4-16 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, dialysis or size-exclusion chromatography can be used for purification.
-
-
Characterization of the Conjugate:
-
Confirm the successful conjugation and determine the degree of labeling using SDS-PAGE (which will show a shift in the molecular weight of the protein), mass spectrometry (to identify the mass of the conjugate), and/or HPLC analysis.
-
Mandatory Visualizations
Reaction Mechanism
Caption: SN2 mechanism of this compound conjugation to a cysteine residue.
Experimental Workflow
Caption: General experimental workflow for protein bioconjugation with this compound.
Application in PROTACs
Caption: Logical relationship of a PROTAC's mechanism of action.
Conclusion
This compound is a valuable tool for bioconjugation, offering a reliable method for covalently attaching a PEGylated linker to biomolecules. Its mechanism of action, centered on the alkylation of nucleophilic amino acid residues, is particularly effective for targeting cysteine. The Cbz protecting group provides the flexibility for further modifications, making it suitable for the synthesis of complex bioconjugates like PROTACs. Successful application of this compound requires careful consideration of reaction conditions, particularly pH, to ensure selectivity and efficiency. The protocols and data presented in this guide provide a solid foundation for researchers to incorporate this versatile linker into their drug development and scientific research endeavors.
References
The Fulcrum of Function: A Technical Guide to the Role of the PEG5 Spacer in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The linker is not a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4] Among the various linker architectures, those incorporating polyethylene glycol (PEG) units are prevalent due to their advantageous physicochemical properties.[5] This guide provides an in-depth technical examination of the role of the PEG5 spacer in PROTAC design, consolidating experimental data, detailing methodologies, and visualizing key concepts to inform the rational design of next-generation protein degraders.
The inclusion of a PEG5 spacer, a chain of five ethylene glycol units, imparts a unique balance of hydrophilicity, flexibility, and length. These characteristics directly influence a PROTAC's solubility, cell permeability, and its ability to orchestrate a productive ternary complex between the POI and the E3 ligase—the essential step for target ubiquitination and subsequent degradation. The optimal linker length is a critical parameter that must be empirically determined for each POI-E3 ligase pair, as a linker that is too short may cause steric hindrance, while one that is too long can lead to reduced efficacy due to excessive flexibility.
The PROTAC Catalytic Cycle
The mechanism of action of a PROTAC is a catalytic cycle that leverages the cell's natural protein degradation machinery.
Quantitative Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a critical variable in PROTAC design, directly influencing degradation efficiency (DC50 and Dmax), ternary complex stability, and pharmacokinetic properties. The following tables summarize representative data comparing PROTACs with varying PEG linker lengths.
In Vitro Degradation Efficacy
The following table presents a synthesized comparison of hypothetical PROTACs targeting Bromodomain-containing protein 4 (BRD4), composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths. This illustrates the common trend where a PEG5 linker can offer an optimal balance for potent protein degradation.
Table 1: Comparative In Vitro Degradation of BRD4 with Varying PEG Linker Lengths
| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] |
|---|---|---|
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Data is representative and synthesized for illustrative purposes. DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
In a study on TANK-binding kinase 1 (TBK1) targeting PROTACs, a clear dependence on linker length was observed. Linkers shorter than 12 atoms were inactive, while a 21-atom linker (akin to a PEG5-containing linker in length) showed the highest potency.
Table 2: Impact of Linker Length on Degradation of TBK1
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|
| < 12 | No degradation observed | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Data adapted from published studies.
Cellular Permeability and Pharmacokinetics
The hydrophilic nature of PEG linkers generally improves the solubility of PROTACs. However, the relationship with cell permeability is more complex, with shorter PEG linkers sometimes leading to better permeability. The pharmacokinetic profile is also significantly influenced by the linker length.
Table 3: Cellular Permeability and Pharmacokinetic Properties of BRD4-targeting PROTACs
| Linker | Cell Permeability (PAMPA, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
|---|---|---|
| PEG3 | 1.5 | 25 |
| PEG4 | 1.2 | 35 |
| PEG5 | 1.0 | 40 |
| PEG6 | 0.8 | 30 |
Data is representative and synthesized for illustrative purposes.
Experimental Protocols
The evaluation of PROTACs with PEG5 spacers relies on a suite of standardized biochemical and cellular assays.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment: Seed cells at a density to achieve 70-80% confluency. Treat with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to horseradish peroxidase. A loading control antibody (e.g., GAPDH or β-actin) is used for normalization.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software to determine DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the kinetics of binary (PROTAC to POI or E3) and ternary complex formation.
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip at various concentrations to measure the kinetics of the binary interaction (kon, koff) and determine the binding affinity (KD).
-
Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface. The increase in response units compared to the binary interaction indicates ternary complex formation.
-
Data Analysis: Kinetic parameters (kon, koff) and affinity (KD) for the ternary complex are determined by fitting the sensorgram data. Cooperativity (α) can be calculated by comparing the affinity of the second protein partner in the presence and absence of the PROTAC.
In Vivo Pharmacokinetic (PK) Study
PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC.
-
Dosing: Administer the PROTAC to laboratory animals (e.g., male BALB/c mice) via a specific route (e.g., a single oral dose).
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Separate plasma from the blood samples by centrifugation.
-
Sample Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration-time curve to determine key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability.
Rational PROTAC Design and Optimization Workflow
The design of a potent and selective PROTAC is an iterative process involving linker optimization.
Conclusion
The PEG5 spacer represents a key building block in the PROTAC designer's toolkit, offering a favorable balance of properties that can lead to potent and drug-like protein degraders. Its hydrophilicity can enhance solubility, while its flexibility and length are crucial for facilitating the formation of a stable and productive ternary complex. However, the data clearly indicates that there is no universally optimal linker. The ideal linker length is highly dependent on the specific POI and E3 ligase pair, necessitating a systematic evaluation of a series of linkers with varying lengths for each new PROTAC system. By integrating quantitative in vitro and in vivo data with robust experimental protocols, researchers can navigate the complexities of linker design and accelerate the development of novel and effective PROTAC-based therapeutics. Future advances in computational modeling and structural biology will undoubtedly further refine our ability to rationally design optimal linkers, moving the field from empirical screening towards predictive science.
References
- 1. lifesensors.com [lifesensors.com]
- 2. Frustration in the protein-protein interface plays a central role in the cooperativity of PROTAC ternary complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
The Crucial Link: A Technical Guide to Heterobifunctional PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic science, moving beyond mere protein inhibition to achieving targeted protein degradation. These heterobifunctional molecules are the architects of induced proximity, bringing a target Protein of Interest (POI) into close quarters with an E3 ubiquitin ligase, thereby commandeering the cell's own ubiquitin-proteasome system for selective protein elimination.[1][2][3] A PROTAC molecule is elegantly composed of three key moieties: a warhead that binds the POI, a ligand that recruits an E3 ligase, and a chemical linker that tethers the two.[3][] While the warhead and E3 ligand determine the "what" and "how" of the degradation process, it is the often-underestimated linker that dictates the efficiency, selectivity, and overall drug-like properties of the PROTAC. This technical guide provides an in-depth exploration of the core principles of heterobifunctional PROTAC linkers, offering a comprehensive overview of their classification, design considerations, and the experimental protocols essential for their evaluation.
The Role and Classification of PROTAC Linkers
The linker is far more than a passive spacer; it is an active contributor to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC efficacy. The linker's length, rigidity, and chemical composition dictate the relative orientation and proximity of the POI and E3 ligase within this complex. An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and, consequently, the efficiency of protein degradation. Conversely, a poorly designed linker can introduce steric hindrance or promote unfavorable conformations, leading to negative cooperativity and diminished degradation.
PROTAC linkers are broadly categorized into two main classes: flexible and rigid.
-
Flexible Linkers: These are the most common type, particularly in the initial stages of PROTAC development, owing to their synthetic tractability. They are typically composed of alkyl chains or polyethylene glycol (PEG) units.
-
Alkyl Chains: Simple hydrocarbon chains offer a high degree of conformational freedom, allowing the PROTAC to adopt multiple orientations and increasing the likelihood of forming a productive ternary complex. However, their high flexibility can lead to an entropic penalty upon binding and may contribute to poor physicochemical properties like high lipophilicity.
-
Polyethylene Glycol (PEG) Chains: PEG linkers enhance the hydrophilicity and solubility of PROTACs. The repeating ethylene glycol units can also improve cell permeability. Statistical analysis of published PROTACs reveals that approximately 54% utilize PEG linkers.
-
-
Rigid Linkers: These linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and improved metabolic stability. However, their synthesis can be more challenging.
Key Design Principles for PROTAC Linkers
The optimization of a PROTAC's activity is a multifactorial process where the linker plays a pivotal role. The key design considerations include:
-
Linker Length: The length of the linker is a critical parameter that requires empirical optimization for each POI-E3 ligase pair. A linker that is too short may be unable to span the distance between the two proteins, while an overly long linker might lead to unproductive binding modes or a "hook effect," where binary complexes are favored over the ternary complex.
-
Linker Composition: The chemical makeup of the linker significantly influences the PROTAC's physicochemical properties. Incorporating polar groups like amides and ethers can improve solubility, while lipophilic groups can enhance cell permeability.
-
Attachment Points: The points at which the linker is connected to the POI and E3 ligase ligands, known as exit vectors, are crucial. The linker should be attached at a position that does not interfere with the key binding interactions of the ligands with their respective proteins.
-
Rigidity and Flexibility: A balance between rigidity and flexibility is often desirable. While flexibility can aid in the initial formation of the ternary complex, some degree of rigidity can help maintain a productive conformation.
Quantitative Analysis of Linker Impact on Degradation
The efficacy of a PROTAC is primarily quantified by two parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), representing the highest percentage of protein degradation achieved. The following tables summarize data from various studies, illustrating the impact of linker length and composition on PROTAC performance.
| Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation | |||
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
| (Data compiled from a study on TBK1 degradation.) |
| Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation | ||
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
| (Data compiled from a study on ERα degradation.) |
| Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation | ||
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity |
| (Data compiled from a study on AR degradation.) |
| Table 4: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation | ||
| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |
| PEG | Three PEG units | Weak degradation |
| (Data compiled from a study on CRBN degradation.) |
Visualizing Key Processes in PROTAC Research
Diagrams are invaluable tools for understanding the complex biological pathways and experimental procedures in PROTAC research. The following diagrams were generated using Graphviz (DOT language) to illustrate these processes.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.
Caption: Logical relationships in PROTAC linker design.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of successful PROTAC development. The following are detailed methodologies for key experiments.
PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" has become a cornerstone for the efficient synthesis of PROTACs, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being a prominent method. This reaction allows for the rapid and reliable ligation of an alkyne-functionalized warhead (or E3 ligand) with an azide-functionalized E3 ligand (or warhead).
Materials:
-
Alkyne-functionalized warhead/E3 ligand
-
Azide-functionalized E3 ligand/warhead
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Reagent Preparation:
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water, freshly made before each use.
-
Dissolve the alkyne and azide-functionalized components in DMSO to the desired stock concentrations.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne and azide components in a 1:1 molar ratio in a suitable solvent mixture (e.g., PBS/DMSO).
-
Prepare a premix of CuSO4 and THPTA by adding the THPTA solution to the CuSO4 solution in a 5:1 ligand-to-copper ratio.
-
Add the CuSO4/THPTA premix to the reaction mixture. The final concentration of copper is typically in the range of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.
-
-
Reaction and Purification:
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).
-
Purify the resulting PROTAC using standard chromatographic methods (e.g., reversed-phase HPLC).
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Western Blot Analysis of PROTAC-Mediated Protein Degradation
Western blotting is a fundamental technique to quantify the reduction of a target protein in cells following PROTAC treatment.
Materials:
-
Cultured cells expressing the POI
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC compound for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control and its corresponding secondary antibody.
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique to measure the kinetics (on- and off-rates) and affinity of binary and ternary complex formation in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 for amine coupling, NTA for His-tagged proteins)
-
Purified E3 ligase, POI, and PROTAC
-
SPR running buffer (e.g., HBS-EP+)
-
Immobilization reagents (for amine coupling: EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of E3 Ligase:
-
Immobilize the purified E3 ligase onto the sensor chip surface according to the manufacturer's instructions for the chosen chemistry (e.g., amine coupling).
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC solutions over the immobilized E3 ligase surface and a reference flow cell.
-
Monitor the association and dissociation phases.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the binding affinity (KD) and kinetic parameters (ka, kd).
-
-
Ternary Complex Analysis:
-
Prepare a constant, near-saturating concentration of the POI in running buffer.
-
Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the POI.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
The resulting sensorgrams will reflect the formation of the ternary complex.
-
Analyze the data to determine the ternary complex binding affinity and kinetics.
-
-
Cooperativity Analysis:
-
The cooperativity factor (α) can be calculated as the ratio of the binary binding affinity of the PROTAC to the E3 ligase in the absence of the POI to the apparent affinity in the presence of the POI. An α > 1 indicates positive cooperativity.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Materials:
-
Isothermal titration calorimeter
-
Purified proteins (POI and E3 ligase) and PROTAC
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze both the protein in the cell and the ligand in the syringe against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and ligand.
-
Degas all solutions before use.
-
-
ITC Experiment Setup (for binary interaction):
-
Load the protein solution (e.g., POI or E3 ligase) into the sample cell.
-
Load the PROTAC solution into the injection syringe. Typical starting concentrations are 5-50 µM in the cell and 50-500 µM in the syringe.
-
Set the experimental temperature (commonly 25°C).
-
-
Titration:
-
Perform a series of small injections of the PROTAC from the syringe into the sample cell while monitoring the heat change.
-
An initial small injection is often performed to account for initial mixing effects.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the two reactants.
-
Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, ΔH, and subsequently calculate ΔG and ΔS.
-
-
Ternary Complex Analysis:
-
To study the ternary complex, the sample cell can be filled with one protein (e.g., E3 ligase) and the PROTAC, and the other protein (POI) is titrated from the syringe.
-
Conclusion
The linker is a critical and multifaceted component of a heterobifunctional PROTAC, profoundly influencing its biological activity and therapeutic potential. A deep understanding of the principles governing linker design, coupled with rigorous experimental evaluation, is paramount for the development of next-generation protein degraders. The systematic optimization of linker length, composition, and attachment points, guided by quantitative biophysical and cellular assays, will continue to be a key driver of innovation in the exciting field of targeted protein degradation. The ongoing exploration of novel linker chemistries and computational modeling approaches promises to further rationalize the design process, accelerating the discovery of PROTACs with enhanced potency, selectivity, and drug-like properties.
References
An In-depth Technical Guide to Cbz-PEG5-Br: A Versatile Linker for Chemical Synthesis in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cbz-PEG5-Br, with the molecular formula C20H32BrNO7, is a heterobifunctional linker molecule that has emerged as a critical tool in modern chemical synthesis, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2] As a member of the polyethylene glycol (PEG) class of linkers, this compound offers a beneficial balance of hydrophilicity and a defined spacer length, which are crucial attributes for optimizing the pharmacokinetic and pharmacodynamic properties of targeted protein degraders.[3][4] This in-depth technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, and its application in the construction of PROTAC molecules.
Physicochemical and Characterization Data
A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective application in synthesis. The following table summarizes its key properties. While specific analytical data such as NMR, HPLC, and mass spectrometry are often provided by suppliers, representative data interpretation is crucial for quality control.[5]
| Property | Value | Source |
| Molecular Formula | C20H32BrNO7 | |
| Molecular Weight | 478.37 g/mol | |
| CAS Number | 2710803-69-1 | |
| Appearance | Varies (typically a colorless to pale yellow oil or solid) | Supplier Dependent |
| Solubility | Soluble in DMSO (e.g., 10 mM), DMF, and chlorinated solvents | |
| Purity | Typically >95% (as determined by HPLC) | Supplier Dependent |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be approached from commercially available starting materials. A plausible and common synthetic strategy involves two key transformations: the monoprotection of a diamine-PEG linker followed by the conversion of the remaining free amine to a bromide. The following is a detailed, representative protocol.
Protocol 1: Synthesis of this compound from H2N-PEG5-NH2
This protocol outlines a two-step synthesis starting from commercially available 1,13-diamino-4,7,10-trioxa-tridecane (H2N-PEG5-NH2).
Step 1: Monofunctionalization with a Cbz Protecting Group
Reaction: H2N-PEG5-NH2 + Cbz-Cl → Cbz-NH-PEG5-NH2 + HCl
Materials:
-
1,13-diamino-4,7,10-trioxa-tridecane (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.0 - 1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,13-diamino-4,7,10-trioxa-tridecane in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine or DIPEA to the solution and stir for 10-15 minutes.
-
Slowly add a solution of benzyl chloroformate in DCM to the reaction mixture dropwise over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water or saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the mono-Cbz-protected product (Cbz-NH-PEG5-NH2).
Step 2: Conversion of the Terminal Amine to Bromide
Reaction: Cbz-NH-PEG5-NH2 → Cbz-NH-PEG5-Br
This conversion is a multi-step process often proceeding through a diazotization reaction followed by a Sandmeyer-type reaction with a bromide source.
Materials:
-
Cbz-NH-PEG5-NH2 (1.0 eq)
-
Sodium nitrite (NaNO2) (1.5 - 2.0 eq)
-
Hydrobromic acid (HBr) (48% aqueous solution)
-
Copper(I) bromide (CuBr) (catalytic to stoichiometric amounts)
-
Dichloromethane (DCM) or Diethyl ether for extraction
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve Cbz-NH-PEG5-NH2 in aqueous HBr and cool the solution to 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature at 0 °C. Stir for 30-60 minutes at this temperature.
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in HBr, also cooled to 0 °C.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane or diethyl ether.
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by flash column chromatography.
Application in PROTAC Synthesis
This compound is a valuable linker for the synthesis of PROTACs. The terminal bromide serves as an electrophile that can react with a nucleophilic group (commonly an amine or thiol) on either the E3 ligase ligand or the target protein ligand. The Cbz-protected amine on the other end can be deprotected to reveal a primary amine, which can then be coupled to the other binding moiety, typically through an amide bond formation.
Protocol 2: Representative Synthesis of a PROTAC using this compound
This protocol describes a general procedure for coupling this compound to a hypothetical target protein ligand (Target-NH2) and subsequent elaboration to a final PROTAC.
Step 1: Alkylation of the Target Ligand with this compound
Reaction: Target-NH2 + this compound → Target-NH-PEG5-NH-Cbz
Materials:
-
Target protein ligand with a primary or secondary amine (Target-NH2) (1.0 eq)
-
This compound (1.0 - 1.5 eq)
-
A non-nucleophilic base such as potassium carbonate (K2CO3) or DIPEA (2.0 - 3.0 eq)
-
Dimethylformamide (DMF) or Acetonitrile as solvent
Procedure:
-
Dissolve the Target-NH2 ligand and the base in DMF in a reaction vessel.
-
Add this compound to the solution and stir the reaction mixture at room temperature or elevated temperature (e.g., 50-80 °C) for 12-48 hours. Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the intermediate product (Target-NH-PEG5-NH-Cbz) by chromatography.
Step 2: Deprotection of the Cbz Group
Reaction: Target-NH-PEG5-NH-Cbz → Target-NH-PEG5-NH2
Materials:
-
Target-NH-PEG5-NH-Cbz (1.0 eq)
-
Palladium on carbon (Pd/C, 10 wt. %) (catalytic amount)
-
Methanol or Ethanol as solvent
-
Hydrogen gas (H2) balloon or a hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected intermediate in methanol or ethanol.
-
Add Pd/C to the solution.
-
Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere at room temperature for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine (Target-NH-PEG5-NH2).
Step 3: Coupling with the E3 Ligase Ligand
Reaction: Target-NH-PEG5-NH2 + E3-Ligand-COOH → PROTAC
Materials:
-
Target-NH-PEG5-NH2 (1.0 eq)
-
E3 ligase ligand with a carboxylic acid (E3-Ligand-COOH) (1.0 - 1.2 eq)
-
A peptide coupling reagent such as HATU, HOBt/EDC (1.2 - 1.5 eq)
-
A non-nucleophilic base such as DIPEA (2.0 - 3.0 eq)
-
DMF as solvent
Procedure:
-
Dissolve the E3-Ligand-COOH and the coupling reagent in DMF.
-
Add DIPEA and stir for 10-20 minutes to activate the carboxylic acid.
-
Add a solution of Target-NH-PEG5-NH2 in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Work up the reaction as described in Step 1 and purify the final PROTAC molecule by preparative HPLC.
Logical Workflow and Signaling Pathway Diagrams
The synthesis and mechanism of action of molecules derived from this compound can be visualized to better understand the process.
Caption: Synthetic workflow for this compound and its use in PROTAC synthesis.
Caption: Mechanism of action for a PROTAC molecule.
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of complex molecules for drug discovery, especially in the development of PROTACs. Its well-defined structure, which includes a reactive bromide, a flexible and solubilizing PEG spacer, and a protected amine, allows for a modular and strategic approach to constructing bifunctional molecules. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of targeted therapeutics.
References
- 1. Building blocks and linkers for PROTAC synthesis - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 2. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]
- 3. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Cbz-PEG5-Br in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.
This document provides a comprehensive protocol for the utilization of Cbz-PEG5-Br, a polyethylene glycol (PEG)-based linker, in the synthesis of PROTACs. The Cbz (carboxybenzyl) protecting group on the terminal amine allows for a modular and controlled synthetic strategy. The five-unit PEG chain enhances the physicochemical properties of the resulting PROTAC, such as solubility and membrane permeability. The terminal bromide serves as a reactive handle for initial conjugation to a suitable functional group on either the POI ligand or the E3 ligase ligand.
Principle of the Method
The synthesis of a PROTAC using this compound typically follows a two-step sequential process:
-
Conjugation of this compound to the first ligand: The bromo-terminated PEG linker is reacted with a nucleophilic group (e.g., a phenol, amine, or thiol) on either the POI ligand or the E3 ligase ligand.
-
Deprotection and coupling to the second ligand: The Cbz protecting group is removed from the newly formed ligand-linker conjugate to expose a primary amine. This amine is then coupled to the carboxylic acid of the second ligand, typically through an amide bond formation reaction.
This modular approach allows for the synthesis of a library of PROTACs by varying the POI and E3 ligase ligands.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| This compound | Commercially Available | >95% Purity |
| POI Ligand (with nucleophilic handle) | N/A | >95% Purity |
| E3 Ligase Ligand (with carboxylic acid) | N/A | >95% Purity |
| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous |
| Potassium Carbonate (K2CO3) | Sigma-Aldrich | Anhydrous |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Reagent Grade |
| HATU | Sigma-Aldrich | >98% Purity |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | >99% Purity |
| Palladium on Carbon (Pd/C) | Sigma-Aldrich | 10 wt. % |
| Hydrogen (H2) gas | N/A | High Purity |
| Ethyl Acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
| Saturated Sodium Bicarbonate (NaHCO3) | Fisher Scientific | ACS Grade |
| Brine | Fisher Scientific | N/A |
| Anhydrous Sodium Sulfate (Na2SO4) | Fisher Scientific | ACS Grade |
| Silica Gel for Column Chromatography | Sorbent Technologies | 60 Å, 40-63 µm |
Experimental Protocols
Step 1: Synthesis of Ligand-Linker Intermediate
This procedure describes the coupling of this compound to a phenolic hydroxyl group on a POI ligand. The reaction conditions can be adapted for other nucleophiles such as amines or thiols.
Reaction Scheme:
Caption: Synthesis of the Ligand-Linker Intermediate.
Procedure:
-
To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add potassium carbonate (K2CO3, 3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate.
Table 1: Representative Reaction Parameters for Step 1
| Parameter | Value |
| Stoichiometry (POI:Linker:Base) | 1.0 : 1.2 : 3.0 |
| Solvent | Anhydrous DMF |
| Temperature | 60 °C |
| Reaction Time | 16 hours |
| Typical Yield | 60-80% |
Step 2: Cbz Deprotection
The Cbz group can be removed under various conditions. Catalytic hydrogenolysis is a common and clean method.
Reaction Scheme:
Caption: Cbz Deprotection via Catalytic Hydrogenolysis.
Procedure (Catalytic Hydrogenolysis):
-
Dissolve the POI-linker intermediate (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10 mol %) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The resulting amine intermediate is often used in the next step without further purification.
Alternative Deprotection Conditions:
-
Acidic Conditions: For substrates sensitive to hydrogenation, acidic conditions can be employed. A common method is using HBr in acetic acid. However, care must be taken as this can cleave other acid-labile protecting groups.[2]
-
Lewis Acids: A milder acidic condition involves the use of Lewis acids such as AlCl3 in hexafluoroisopropanol (HFIP).[2]
Step 3: Final PROTAC Synthesis
This step involves the amide coupling of the deprotected linker-intermediate with the carboxylic acid of the E3 ligase ligand.
Reaction Scheme:
Caption: Final Amide Coupling to Synthesize the PROTAC.
Procedure:
-
To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine intermediate from Step 2 (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to afford the final PROTAC.
Table 2: Representative Reaction Parameters for Step 3
| Parameter | Value |
| Stoichiometry (Amine:Acid:HATU:DIPEA) | 1.1 : 1.0 : 1.2 : 3.0 |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Typical Yield | 40-60% |
Characterization
The identity and purity of the synthesized intermediates and the final PROTAC should be confirmed by a combination of analytical techniques.
Table 3: Recommended Analytical Characterization
| Analysis | Expected Outcome |
| Intermediate 1 | ¹H NMR, ¹³C NMR, HRMS: Peaks corresponding to both the POI ligand and the Cbz-PEG linker; accurate mass corresponding to the molecular formula. |
| Intermediate 2 | HRMS: Accurate mass corresponding to the deprotected amine. |
| Final PROTAC | ¹H NMR, ¹³C NMR, HRMS, HPLC: Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand; accurate mass corresponding to the final product; single peak in HPLC chromatogram indicating purity. |
Workflow Diagram
Caption: Overall workflow for PROTAC synthesis using this compound.
Conclusion
This document provides a detailed and adaptable protocol for the synthesis of PROTACs using the this compound linker. The modular nature of this synthetic route allows for the facile generation of diverse PROTAC libraries for structure-activity relationship studies. Careful monitoring of each reaction step and thorough characterization of the products are essential for successful PROTAC development. Researchers should consider the specific reactivity of their chosen POI and E3 ligase ligands and optimize the reaction conditions accordingly.
References
Application Notes and Protocols for Cbz-PEG5-Br in the Synthesis of E3 Ligase-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to modulate linker length to optimize degradation efficacy.[2] Cbz-PEG5-Br is a bifunctional PEG linker featuring a terminal bromide for nucleophilic substitution and a carboxybenzyl (Cbz) protected amine. This linker is a valuable tool for the synthesis of PROTACs, allowing for the sequential attachment of an E3 ligase ligand and a POI ligand.
These application notes provide detailed protocols and supporting data for the reaction of this compound with common E3 ligase ligands, specifically derivatives of pomalidomide (a Cereblon [CRBN] ligand) and von Hippel-Lindau (VHL) ligands.
Signaling Pathway and Experimental Workflow
The overarching goal of synthesizing a PROTAC is to induce the degradation of a target protein. This is achieved by hijacking the ubiquitin-proteasome system. The general signaling pathway and the experimental workflow for the synthesis and evaluation of a PROTAC are illustrated below.
Caption: PROTAC Signaling Pathway.
Caption: General experimental workflow.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C20H32BrNO7 | [3] |
| Molecular Weight | 478.37 g/mol | [3] |
| Appearance | Solid | |
| Solubility | 10 mM in DMSO | |
| CAS Number | 2710803-69-1 |
Binding Affinities of E3 Ligase Ligands
The binding affinity of the E3 ligase ligand component of the PROTAC is crucial for the formation of a stable ternary complex.
| E3 Ligase Ligand | E3 Ligase | Binding Affinity (Kd or IC50) | Assay Method | Reference |
| Pomalidomide | CRBN | Kd: ~157 nM | Competitive Titration | |
| Pomalidomide | CRBN | IC50: ~2 µM | Competitive Binding Assay | |
| Lenalidomide | CRBN | Kd: ~178 nM | Competitive Titration | |
| Thalidomide | CRBN | Kd: ~250 nM | Competitive Titration | |
| VH032 | VHL | Kd: 185 ± 7 nM | Isothermal Titration Calorimetry (ITC) | |
| VH298 | VHL | Kd: 37 ± 3 nM | Isothermal Titration Calorimetry (ITC) |
Degradation Efficiency of PROTACs with PEG5 Linkers
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of protein degradation).
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 | Dmax (%) | Reference |
| CM11 (Homo-PROTAC) | VHL | VHL | Various | Potent degradation | >90 | |
| A VHL-based PROTAC | p38α | VHL | MDA-MB-231 | Nanomolar range | >80 | |
| dBET6 (JQ1-based) | BRD4 | CRBN | Jurkat | 18 nM | >90 | |
| A BET Degrader | BET proteins | CRBN | TNBC cells | 10-30 nM | ~100 |
Experimental Protocols
Protocol 1: Synthesis of Pomalidomide-PEG5-NH2 from this compound
This protocol describes the initial reaction of this compound with an amine-functionalized pomalidomide derivative, followed by the deprotection of the Cbz group to yield the free amine, ready for coupling to a POI ligand.
Step 1: Nucleophilic Substitution
-
Reaction: this compound + Pomalidomide-C2-NH2 → Cbz-PEG5-Pomalidomide
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Pomalidomide-C2-NH2 (or other amine-functionalized pomalidomide derivative) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve this compound and Pomalidomide-C2-NH2 in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield Cbz-PEG5-Pomalidomide.
-
Step 2: Cbz Deprotection
-
Reaction: Cbz-PEG5-Pomalidomide → H2N-PEG5-Pomalidomide
-
Reagents and Materials:
-
Cbz-PEG5-Pomalidomide
-
10% Palladium on carbon (Pd/C) (catalytic amount)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2) balloon or hydrogenator
-
-
Procedure:
-
Dissolve Cbz-PEG5-Pomalidomide in MeOH or EtOH.
-
Carefully add 10% Pd/C to the solution.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired product, H2N-PEG5-Pomalidomide, which can often be used in the next step without further purification.
-
Protocol 2: Synthesis of a VHL Ligand-PEG5-NH2 from this compound
This protocol outlines the synthesis of a VHL ligand-linker conjugate. A similar two-step process of nucleophilic substitution followed by Cbz deprotection is employed.
Step 1: Nucleophilic Substitution
-
Reaction: this compound + (S,R,S)-AHPC-NH2 (or other amine-functionalized VHL ligand) → Cbz-PEG5-VHL Ligand
-
Reagents and Materials:
-
This compound (1.0 eq)
-
(S,R,S)-AHPC-NH2 (1.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
Anhydrous Acetonitrile (ACN)
-
-
Procedure:
-
To a solution of (S,R,S)-AHPC-NH2 in anhydrous ACN, add K2CO3.
-
Add a solution of this compound in anhydrous ACN dropwise to the mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
-
Step 2: Cbz Deprotection
-
Reaction: Cbz-PEG5-VHL Ligand → H2N-PEG5-VHL Ligand
-
Procedure: Follow the same procedure as described in Protocol 1, Step 2.
Protocol 3: Western Blot for Determination of DC50 and Dmax
This protocol provides a standard method for quantifying the degradation of a target protein in response to PROTAC treatment.
-
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with a primary antibody for a loading control.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
-
Conclusion
This compound is a versatile linker for the synthesis of PROTACs. The protocols provided herein offer a framework for the conjugation of this linker to common E3 ligase ligands and the subsequent evaluation of the resulting PROTACs. The selection of the E3 ligase, the point of linker attachment, and the overall length and composition of the linker are all critical parameters that must be empirically optimized to achieve potent and selective degradation of the target protein. The provided data and protocols serve as a valuable resource for researchers in the field of targeted protein degradation.
References
Step-by-Step Guide to Cbz-PEG5-Br Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the conjugation of Cbz-PEG5-Br, a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The protocols detailed herein describe the nucleophilic substitution reactions of the terminal bromide with amine, thiol, and phenol nucleophiles, key steps in the construction of PROTACs and other molecular probes.
Introduction
This compound is a valuable building block in drug discovery, featuring a carbobenzyloxy (Cbz)-protected amine, a five-unit polyethylene glycol (PEG) spacer, and a terminal alkyl bromide. The Cbz group provides a stable protecting group for the amine, which can be deprotected in a later step for conjugation to an E3 ligase ligand. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the final conjugate. The terminal bromide serves as a reactive handle for covalent linkage to a ligand targeting a protein of interest (POI), typically through nucleophilic substitution with an amine, thiol, or phenol functional group on the POI ligand.
This guide provides detailed, step-by-step protocols for the conjugation of this compound to representative amine, thiol, and phenol nucleophiles.
Data Presentation
Table 1: Summary of Reagents for this compound Conjugation
| Nucleophile | Reagent | Base | Solvent | Typical Temperature | Typical Reaction Time |
| Primary Amine | e.g., Benzylamine | DIPEA or Et₃N | DMF or CH₃CN | Room Temperature to 60 °C | 4 - 16 hours |
| Thiol | e.g., 4-methoxythiophenol | K₂CO₃ or Cs₂CO₃ | DMF or CH₃CN | Room Temperature | 1 - 4 hours |
| Phenol | e.g., 4-methoxyphenol | K₂CO₃ or NaOH | DMF or Acetone | 60 - 100 °C | 12 - 16 hours |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₂BrNO₇ |
| Molecular Weight | 478.37 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in DMF, DMSO, CH₂Cl₂, CHCl₃ |
Experimental Protocols
Protocol 1: Conjugation of this compound with a Primary Amine
This protocol describes the N-alkylation of a primary amine with this compound. The reaction proceeds via an Sₙ2 mechanism and typically requires a non-nucleophilic base to neutralize the HBr generated. Over-alkylation can be a side reaction, which can be minimized by using a slight excess of the amine nucleophile.
Materials:
-
This compound
-
Primary amine (e.g., Benzylamine)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Reverse-phase HPLC system for purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary amine (1.2 equivalents).
-
Dissolve the amine in anhydrous DMF (or CH₃CN) to a concentration of approximately 0.1 M.
-
Add DIPEA or Et₃N (2.0 - 3.0 equivalents) to the solution.
-
In a separate vial, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF (or CH₃CN).
-
Add the this compound solution dropwise to the stirring amine solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the desired Cbz-PEG5-amine conjugate.
Protocol 2: Conjugation of this compound with a Thiol
This protocol details the S-alkylation of a thiol with this compound. This reaction is generally faster and more efficient than N-alkylation and can be carried out at room temperature with a mild base.
Materials:
-
This compound
-
Thiol (e.g., 4-methoxythiophenol)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography or Reverse-phase HPLC system
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 equivalents) and anhydrous DMF (or CH₃CN) to a concentration of 0.1-0.2 M.
-
Add finely ground potassium carbonate or cesium carbonate (2.0 - 3.0 equivalents) to the solution.
-
Stir the suspension vigorously for 15-30 minutes at room temperature to form the thiolate.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF (or CH₃CN).
-
Add the this compound solution dropwise to the stirring thiol suspension.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is usually complete within 1-4 hours.
-
Once the reaction is complete, filter off the inorganic base.
-
Add water to the filtrate and extract with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or reverse-phase HPLC to yield the pure Cbz-PEG5-thioether conjugate.
Protocol 3: Conjugation of this compound with a Phenol (Williamson Ether Synthesis)
This protocol describes the O-alkylation of a phenol with this compound, a classic Williamson ether synthesis. The reaction requires a base to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.
Materials:
-
This compound
-
Phenol (e.g., 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware, stirring apparatus, and reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography or Reverse-phase HPLC system
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the phenol (1.0 equivalent) and anhydrous DMF (or acetone) to a concentration of approximately 0.1 M.
-
Add potassium carbonate (3.0 equivalents) or sodium hydroxide (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF (or acetone).
-
Add the this compound solution to the reaction mixture.
-
Heat the reaction to 60-100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
If using K₂CO₃, filter the mixture. If using NaOH, neutralize with a dilute acid (e.g., 1M HCl).
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or reverse-phase HPLC to afford the desired Cbz-PEG5-ether conjugate.
Mandatory Visualization
Caption: Experimental workflows for the conjugation of this compound.
Caption: General signaling pathway for PROTAC synthesis.
Application Notes and Protocols for Degrada-X: A Cbz-PEG5-Br-Based PROTAC for Targeted Degradation of BRD4
For Research Use Only.
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[2] These molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two moieties.[3] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein.[4]
This document provides detailed application notes and protocols for Degrada-X , a hypothetical PROTAC designed for the targeted degradation of Bromodomain-containing protein 4 (BRD4). BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader and is a key regulator of oncogene transcription, making it a prime target in oncology.[5]
Degrada-X is composed of:
-
A BRD4 ligand (e.g., a derivative of JQ1) as the POI-binding component.
-
A Cbz-PEG5-Br derived linker, which provides the appropriate length and flexibility for the formation of a stable ternary complex.
-
A CRBN ligand (e.g., a derivative of thalidomide) to engage the Cereblon (CRBN) E3 ubiquitin ligase.
These application notes are intended for researchers, scientists, and drug development professionals to facilitate the in-vitro characterization of Degrada-X and other similar PROTAC molecules.
Mechanism of Action
Degrada-X operates by hijacking the CRBN E3 ligase to induce the degradation of BRD4. The process begins with the formation of a ternary complex between BRD4, Degrada-X, and CRBN. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome. The Degrada-X molecule is subsequently released and can participate in further catalytic cycles of BRD4 degradation.
Caption: Mechanism of Degrada-X-mediated BRD4 protein degradation.
Quantitative Data Summary
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and its half-maximal inhibitory concentration (IC50) for cell viability. The following table summarizes hypothetical performance data for Degrada-X in a relevant cancer cell line.
| Parameter | Cell Line | Value | Description |
| DC50 | HeLa | 50 nM | Concentration of Degrada-X required to degrade 50% of BRD4 protein after 24 hours. |
| Dmax | HeLa | >90% | Maximum degradation of BRD4 protein achieved with Degrada-X. |
| IC50 | HeLa | 100 nM | Concentration of Degrada-X that inhibits 50% of cell viability after 72 hours. |
Experimental Protocols
Western Blot for BRD4 Degradation
This protocol is to quantify the degradation of BRD4 protein in cells treated with Degrada-X.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. benchchem.com [benchchem.com]
Application of Cbz-PEG5-Br in the Development of Novel Therapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality with the potential to target previously "undruggable" proteins. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The nature of this linker significantly influences the efficacy, selectivity, and physicochemical properties of the resulting PROTAC.
Cbz-PEG5-Br is a versatile, high-purity linker used in the synthesis of PROTACs. It features a carbobenzyloxy (Cbz) protected amine, a five-unit polyethylene glycol (PEG) chain, and a terminal bromide. The PEG component enhances the aqueous solubility and cell permeability of the PROTAC molecule. The terminal bromide allows for covalent attachment to a ligand through nucleophilic substitution, while the Cbz-protected amine provides a handle for subsequent chemical modifications after deprotection. This application note provides detailed protocols and data for the effective use of this compound in the development of novel PROTAC-based therapeutics, primarily in the field of oncology.
Data Presentation
The length of the PEG linker is a critical parameter in optimizing the efficacy of a PROTAC. The following tables summarize representative quantitative data for PROTACs containing a 5-unit PEG linker, demonstrating their degradation efficiency (DC50 and Dmax) and cellular permeability.
| PROTAC ID | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-PEG5-1 | BRD4 | VHL | HeLa | 15 | >90 | Fictional Example |
| PROTAC-PEG5-2 | BTK | CRBN | Ramos | 8 | >95 | Fictional Example |
| PROTAC-PEG5-3 | AR | VHL | LNCaP | 25 | 85 | Fictional Example |
Table 1: Degradation Efficiency of Representative PROTACs with a 5-Unit PEG Linker. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved.
| PROTAC ID | Linker | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| PROTAC-Alkyl | C8 Alkyl | 0.5 | Fictional Example |
| PROTAC-PEG3 | 3-unit PEG | 1.2 | Fictional Example |
| PROTAC-PEG5 | 5-unit PEG | 2.5 | Fictional Example |
Table 2: Influence of PEG Linker on the Permeability of PROTACs. The apparent permeability (Papp) is a measure of the ability of a compound to cross a cell membrane.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments involving the use of this compound in the synthesis and evaluation of PROTACs.
Protocol 1: Synthesis of a PROTAC using this compound via Nucleophilic Substitution
This protocol describes the conjugation of this compound to a target protein ligand or an E3 ligase ligand containing a nucleophilic group (e.g., a primary amine or a thiol).
Materials:
-
This compound
-
Target protein ligand or E3 ligase ligand with a primary amine or thiol group
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
Reaction vessel
-
Stir plate and stir bar
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the amine or thiol-containing ligand (1.0 equivalent) in anhydrous DMF under an inert atmosphere (nitrogen or argon).
-
Base Addition: Add a suitable base, such as potassium carbonate (2.0 equivalents) or DIPEA (3.0 equivalents), to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Linker Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. The reaction progress should be monitored by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to obtain the Cbz-protected PROTAC intermediate.
Protocol 2: Deprotection of the Cbz Group
This protocol describes the removal of the Cbz protecting group to liberate the terminal amine for further conjugation.
Materials:
-
Cbz-protected PROTAC intermediate
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Reaction Setup: Dissolve the Cbz-protected PROTAC intermediate in methanol or ethanol in a reaction flask.
-
Catalyst Addition: Carefully add a catalytic amount of Pd/C (typically 10-20 mol%) to the solution.
-
Hydrogenation: Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The deprotection is usually complete within 2-6 hours.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol or ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected PROTAC with a free amine. This product is often used in the next step without further purification.
Protocol 3: Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the degradation of the target protein induced by the synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to attach overnight. Treat the cells with various concentrations of the PROTAC (and a DMSO vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: A general workflow for the development of novel PROTAC therapeutics.
Revolutionizing Biotherapeutics: A Guide to Bioconjugation with PEGylated Linkers
For Immediate Release
In the dynamic landscape of drug development, bioconjugation has emerged as a cornerstone technology, enabling the creation of novel therapeutics with enhanced efficacy, stability, and targeted delivery. The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, has proven particularly transformative. By utilizing PEGylated linkers, researchers can significantly improve the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and antibody-drug conjugates (ADCs).
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the most common bioconjugation techniques employing PEGylated linkers. We delve into the specifics of N-hydroxysuccinimide (NHS) ester chemistry, maleimide chemistry, and copper-free click chemistry, offering a comparative analysis to aid in the selection of the optimal strategy for your specific application.
Comparative Analysis of Bioconjugation Chemistries
The choice of conjugation chemistry is a critical determinant of the final bioconjugate's performance. Factors such as reaction efficiency, the stability of the resulting bond, and the potential impact on the biomolecule's activity must be carefully considered. The following table summarizes the key quantitative parameters of the three most prevalent PEGylation chemistries.
| Feature | NHS Ester Chemistry | Maleimide Chemistry | Copper-Free Click Chemistry (SPAAC) |
| Target Functional Group | Primary Amines (e.g., Lysine, N-terminus) | Thiols (e.g., Cysteine) | Azides |
| Typical Reaction Yield | Variable (often a heterogeneous mixture) | >90% (site-specific)[] | High, often quantitative |
| Reaction pH | 7.0 - 9.0[2] | 6.5 - 7.5[2] | Near neutral (e.g., 7.4)[3] |
| Reaction Time | 30 minutes - 2 hours[4] | 1 - 4 hours | 1 - 12 hours |
| Linkage Formed | Amide bond | Thioether bond | Triazole ring |
| Linkage Stability | Highly stable | Stable, but can undergo retro-Michael addition | Extremely stable |
| Selectivity | Moderate (targets abundant lysines) | High (targets less abundant cysteines) | Very High (bioorthogonal) |
| Impact on Protein Activity | Can vary depending on modification site | Generally lower impact due to site-specificity | Minimal impact due to bioorthogonality |
The Influence of PEG Linker Architecture
Beyond the conjugation chemistry, the architecture of the PEG linker itself plays a pivotal role in the bioconjugate's properties. The length and branching of the PEG chain can significantly impact solubility, stability, and in vivo behavior.
| Parameter | Effect of Increasing PEG Length | Effect of Branched vs. Linear PEG |
| In Vivo Half-life | Generally increases | Branched PEGs often show superior pharmacokinetic profiles |
| Binding Affinity | Can decrease due to steric hindrance | Can be optimized to maintain affinity |
| Solubility | Increases | Branched PEGs can further enhance solubility |
| Proteolytic Stability | Increases | Branched PEGs can offer enhanced protection |
| Immunogenicity | Generally decreases | Branched PEGs can provide better shielding of epitopes |
Experimental Protocols
Here, we provide detailed, step-by-step protocols for the three primary bioconjugation techniques using PEGylated linkers. These protocols are intended as a starting point and may require optimization for specific biomolecules and payloads.
Protocol 1: Two-Step Amine-to-Thiol Bioconjugation using NHS-PEG-Maleimide Linker
This protocol is commonly used for creating antibody-drug conjugates (ADCs) by first activating the antibody through its lysine residues and then conjugating a thiol-containing payload.
Materials:
-
Antibody (or other protein with primary amines) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-PEG-Maleimide linker
-
Anhydrous DMSO or DMF
-
Thiol-containing payload
-
Desalting columns
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 for NHS ester; L-cysteine for maleimide)
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.0, degassed)
Procedure:
Step 1: Activation of the Antibody with NHS-PEG-Maleimide
-
Equilibrate the vial of NHS-PEG-Maleimide to room temperature before opening.
-
Immediately before use, prepare a 10-20 mM stock solution of the linker in anhydrous DMSO or DMF.
-
Add a 10- to 50-fold molar excess of the linker solution to the antibody solution. The final concentration of the organic solvent should be kept below 10%.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Remove the excess, unreacted linker using a desalting column equilibrated with conjugation buffer.
Step 2: Conjugation of the Thiol-Containing Payload
-
Immediately add the thiol-containing payload to the purified maleimide-activated antibody. A 1.5- to 5-fold molar excess of the payload over the antibody is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
To quench any unreacted maleimide groups, add a final concentration of 1 mM L-cysteine and incubate for 15-30 minutes.
-
Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted payload and byproducts.
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).
-
Assess the purity and aggregation of the conjugate using SEC.
-
Confirm the integrity of the conjugate using SDS-PAGE.
Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester Linker
This protocol describes a two-step process for conjugating an azide-containing molecule to a protein via its primary amines using a strain-promoted alkyne-azide cycloaddition (SPAAC).
Materials:
-
Protein with primary amines in an azide-free buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG-NHS Ester
-
Anhydrous DMSO or DMF
-
Azide-containing molecule
-
Desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
Step 1: Labeling of Protein with DBCO-PEG-NHS Ester
-
Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature before opening.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use.
-
Add a 20- to 30-fold molar excess of the DBCO-PEG-NHS Ester solution to the protein solution. The final DMSO concentration should be kept below 20%.
-
Incubate the reaction at room temperature for 60 minutes.
-
Quench the reaction by adding a small volume of 1 M Tris-HCl, pH 8.0 to react with any unreacted NHS ester.
-
Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.
Step 2: SPAAC Reaction with Azide-containing Molecule
-
Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.
-
Incubate the reaction at room temperature for 4-12 hours. Incubation at 4°C may require longer reaction times.
-
Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.
Characterization:
-
Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight.
-
Assess the purity of the conjugate by SEC-HPLC.
-
Confirm the conjugation and determine the degree of labeling using Mass Spectrometry.
Conclusion
Bioconjugation with PEGylated linkers is an indispensable tool in modern drug development. The versatility of PEG chemistry allows for the precise tuning of a therapeutic's properties, leading to drugs with enhanced stability, improved pharmacokinetics, and reduced immunogenicity. The choice of conjugation strategy—be it amine-reactive NHS esters, thiol-specific maleimides, or bioorthogonal click chemistry—should be guided by the specific requirements of the biomolecule and the desired attributes of the final conjugate. By leveraging the detailed protocols and comparative data presented here, researchers can make more informed decisions to accelerate the development of next-generation biotherapeutics.
References
Application Notes and Protocols for PROTAC Assembly using Cbz-PEG5-Br and a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4][5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome. This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations.
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability and geometry of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed due to their flexibility and favorable physicochemical properties. This document provides detailed application notes and protocols for the assembly of a PROTAC using a Cbz-protected PEG linker, specifically Cbz-PEG5-Br, and a generic target protein ligand.
PROTAC Assembly and Mechanism of Action
The synthesis of a PROTAC using this compound involves a multi-step process that begins with the conjugation of the linker to the target protein ligand, followed by deprotection of the Cbz group and subsequent coupling with the E3 ligase ligand.
Caption: PROTAC Synthesis Workflow.
Once synthesized, the PROTAC enters the cell and induces the formation of a ternary complex, leading to the degradation of the target protein.
Caption: PROTAC Mechanism of Action.
Experimental Protocols
Protocol 1: Synthesis of PROTAC using this compound
This protocol outlines the general steps for synthesizing a PROTAC. The specific reaction conditions may need to be optimized based on the properties of the target protein ligand.
Materials:
-
Target Protein Ligand (containing a nucleophilic group, e.g., -OH, -NH2, -SH)
-
This compound
-
E3 Ligase Ligand (e.g., derivative of thalidomide for Cereblon or a VHL ligand) with a suitable functional group for coupling (e.g., carboxylic acid)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Deprotection Reagent: Palladium on carbon (Pd/C) and Hydrogen (H2) gas or a hydrogen donor.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
Procedure:
Step 1: Coupling of Target Protein Ligand with this compound
-
Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.
-
Add a base such as DIPEA or TEA (1.5-2.0 eq).
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Cbz-protected intermediate.
Step 2: Cbz Deprotection
-
Dissolve the Cbz-protected intermediate (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine intermediate.
Step 3: Coupling of Deprotected Intermediate with E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU or HBTU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture for 15-30 minutes to activate the carboxylic acid.
-
Add the deprotected amine intermediate (1.0 eq) dissolved in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC product by preparative HPLC.
Protocol 2: Determination of DC50 and Dmax by Western Blotting
This protocol is used to quantify the degradation of the target protein induced by the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete medium. Aspirate the old medium and add the medium containing different concentrations of the PROTAC. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and boil.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies (target protein and loading control).
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Caption: Western Blot Workflow.
Protocol 3: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a biophysical technique used to measure the binding kinetics and affinity of the ternary complex.
Materials:
-
SPR instrument and sensor chips
-
Purified E3 ligase (e.g., VHL complex)
-
Purified target protein
-
Synthesized PROTAC
-
Running buffer
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Interaction (PROTAC and E3 Ligase): Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Binary Interaction (PROTAC and Target Protein): In a separate experiment, if possible, immobilize the target protein and inject the PROTAC to determine its binary affinity.
-
Ternary Complex Formation:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase.
-
The formation of the ternary complex will result in a further increase in the SPR signal.
-
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the affinity (KD) of the ternary complex. Calculate the cooperativity factor (α), which is the ratio of the binary affinities to the ternary affinity.
Protocol 4: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Antibody for immunoprecipitation of the target protein
-
Protein A/G beads
-
Antibody against ubiquitin
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the ubiquitinated protein) for a specified time.
-
Cell Lysis: Lyse the cells as described in Protocol 2.
-
Immunoprecipitation:
-
Incubate the cell lysates with the antibody against the target protein.
-
Add Protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding.
-
-
Western Blotting:
-
Elute the protein from the beads.
-
Run the eluate on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the poly-ubiquitin chains on the target protein.
-
Data Presentation
Quantitative data from the experiments should be summarized in clear and concise tables for easy comparison.
Table 1: PROTAC Degradation Efficacy
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-X | Target-Y | Cell-Z | 50 | 95 |
| PROTAC-A | Target-Y | Cell-Z | 120 | 85 |
| Control | Target-Y | Cell-Z | >1000 | <10 |
Table 2: Ternary Complex Formation and Binding Affinities
| Complex | KD (nM) | Cooperativity (α) |
| PROTAC-X : E3 Ligase | 75 | - |
| PROTAC-X : Target-Y | 200 | - |
| E3 Ligase : PROTAC-X : Target-Y | 15 | 35 |
Conclusion
The successful assembly and characterization of a PROTAC using a Cbz-protected PEG linker requires a systematic approach encompassing organic synthesis and a suite of biochemical and cellular assays. The protocols and guidelines presented here provide a framework for researchers to synthesize novel PROTACs and evaluate their potential as therapeutic agents for targeted protein degradation. Careful optimization of the linker and the ligands is crucial for achieving high potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cbz Deprotection in the Presence of a PEG Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and drug conjugate development, due to its stability under various conditions and ease of removal. Polyethylene glycol (PEG) linkers are frequently incorporated into therapeutic molecules to enhance solubility, stability, and pharmacokinetic profiles. The successful synthesis of PEGylated compounds often requires the selective deprotection of a Cbz group without compromising the integrity of the PEG linker.
These application notes provide a comprehensive overview of common deprotection strategies for Cbz-protected amines tethered to PEG linkers. Detailed protocols for the most effective methods are presented, along with a comparative analysis of their performance based on reported yields, reaction times, and compatibility with the PEG moiety.
Deprotection Methodologies
The primary methods for Cbz group removal in the presence of a PEG linker include catalytic hydrogenation, transfer hydrogenation, and acidic conditions. The choice of method depends on the overall molecular structure, the presence of other sensitive functional groups, and the desired scale of the reaction.
Catalytic Hydrogenation
Catalytic hydrogenation is the most prevalent and cleanest method for Cbz deprotection. It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzyl-oxygen bond of the carbamate. This method is highly efficient and generally does not affect the stability of the PEG linker.
Experimental Workflow: Catalytic Hydrogenation
Solid-Phase Synthesis of PROTACs Using PEG Linkers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the solid-phase synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing Polyethylene Glycol (PEG) linkers. The protocols outlined are based on established solid-phase synthesis methodologies, designed to facilitate the rapid and efficient construction of PROTAC libraries for targeted protein degradation studies.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that leverage the cell's native ubiquitin-proteasome system to selectively eliminate target proteins of interest (POIs). A standard PROTAC is composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The formation of a ternary complex among the POI, the PROTAC, and the E3 ligase triggers the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2][3]
The linker component is crucial to a PROTAC's effectiveness, impacting the stability and geometry of the ternary complex, as well as the molecule's physicochemical properties like solubility and cell permeability.[1][4] PEG-based linkers are frequently used to improve the aqueous solubility of PROTACs.
Advantages of Solid-Phase Synthesis
Solid-phase synthesis presents a streamlined method for producing PROTACs, enabling the quick assembly of diverse libraries by simplifying purification steps and permitting the use of excess reagents to ensure reactions proceed to completion. The general approach involves immobilizing one of the PROTAC components (either the E3 ligase ligand or the POI ligand) onto a solid support, followed by the sequential addition of the linker and the second ligand. The final PROTAC is then cleaved from the resin and purified.
Visualizing the PROTAC Mechanism and Synthesis Workflow
To better illustrate the underlying processes, the following diagrams outline the PROTAC mechanism of action and the general workflow for solid-phase synthesis.
Caption: General mechanism of action for a PROTAC, leading to targeted protein degradation.
Caption: General workflow for the solid-phase synthesis of PROTACs.
Experimental Protocols
This section details a representative protocol for the solid-phase synthesis of a PROTAC using a t-Boc-N-amido-PEG10-Br linker. The synthesis begins with the immobilization of an E3 ligase ligand (using pomalidomide as an example) onto a solid support, followed by linker attachment and coupling of the POI ligand.
Materials and Reagents
-
Aminomethylated polystyrene resin
-
Carboxylic acid-functionalized pomalidomide derivative
-
t-Boc-N-amido-PEG10-Br
-
POI ligand with a carboxylic acid functionality
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Protocol 1: Immobilization of E3 Ligase Ligand (Pomalidomide)
-
Resin Swelling : Swell the aminomethylated polystyrene resin in DMF for 30 minutes.
-
Ligand Coupling : To the swollen resin, add a solution of a carboxylic acid-functionalized pomalidomide derivative (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Reaction : Shake the mixture at room temperature for 16 hours.
-
Washing : Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying : Dry the resin under a vacuum.
Protocol 2: Linker Attachment
-
Resin Swelling : Swell the pomalidomide-functionalized resin in DMF.
-
Boc Deprotection (if applicable) : If the immobilized ligand has an Fmoc protecting group, treat the resin with a 20% solution of piperidine in DMF.
-
Linker Coupling : To the resin, add a solution of t-Boc-N-amido-PEG10-Br (2 eq.) and DIPEA (4 eq.) in DMF.
-
Reaction : Shake the reaction mixture at room temperature for 24 hours.
-
Washing : Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying : Dry the resin under a vacuum.
Protocol 3: POI Ligand Coupling
-
Boc Deprotection : Treat the resin with a solution of 20-50% TFA in DCM at 0 °C, then warm to room temperature and stir for 1-3 hours to remove the Boc protecting group from the linker.
-
POI Ligand Coupling : To the resin, add a solution of the POI ligand containing a carboxylic acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Reaction : Shake the mixture at room temperature for 16 hours.
-
Washing : Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying : Dry the resin under a vacuum.
Protocol 4: Cleavage and Purification
-
Cleavage : Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane, and 2.5% water. Treat the resin with this cocktail for 2-4 hours to cleave the PROTAC from the solid support.
-
Isolation : Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final PROTAC.
Data Presentation
The following tables summarize representative quantitative data for a solid-phase PROTAC synthesis campaign. The values are illustrative and may vary depending on the specific ligands and reaction conditions used.
| Analytical Method | Parameter | Result | Analysis Method |
| Resin Loading | E3 Ligand Loading | 0.5 mmol/g | UV-Vis Spectroscopy |
| Linker Coupling | Coupling Efficiency | >95% | Kaiser Test |
| POI Ligand Coupling | Coupling Efficiency | >90% | Kaiser Test |
| Final Product | Crude Purity | 75-85% | Analytical HPLC |
| Final Product | Purified Yield | 15-30% | Mass Measurement |
Conclusion
Solid-phase synthesis offers a robust and efficient platform for the generation of PROTAC libraries. The use of PEG linkers can confer advantageous physicochemical properties to the final compounds. The protocols and data presented herein provide a foundational framework for researchers to develop and optimize the synthesis of novel PROTACs for therapeutic applications. Minor modifications in the E3 ligand and linker type can significantly affect the activity of the synthesized PROTACs, highlighting the importance of a versatile synthetic strategy.
References
Application Notes and Protocols for Cbz-PEG5-Br Mediated Protein Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality in drug discovery, offering the ability to eliminate disease-causing proteins rather than merely inhibiting their function.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology.[3][4] These heterobifunctional molecules are designed to recruit a specific protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5]
A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase (such as von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a linker that connects these two ligands. The nature and length of the linker are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient protein degradation.
Cbz-PEG5-Br is a versatile, PEG-based linker precursor used in the synthesis of PROTACs. Its defined length and chemical properties, including a terminal bromine atom for facile conjugation, make it a valuable tool for constructing PROTAC libraries with varying linker lengths to optimize degradation efficiency. This document provides detailed application notes and experimental protocols for utilizing PROTACs synthesized with this compound to achieve targeted protein knockdown.
Principle of Action
The fundamental principle behind this compound mediated protein knockdown lies in the action of the resulting PROTAC. The PROTAC, incorporating the Cbz-PEG5 linker, acts as a bridge to induce proximity between the target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Signaling Pathway Diagram
Caption: this compound mediated protein knockdown pathway.
Experimental Workflow
A typical experimental workflow to evaluate the efficacy of a PROTAC synthesized using this compound involves several key stages, from initial cell treatment to the final analysis of protein knockdown and cellular consequences.
Caption: Experimental workflow for PROTAC evaluation.
Data Presentation
Quantitative data from dose-response and time-course experiments should be summarized in tables for clear interpretation and comparison.
Table 1: Dose-Response of Target Protein Degradation
| PROTAC Concentration (nM) | % Target Protein Remaining (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 85.3 ± 4.1 |
| 10 | 52.1 ± 6.5 |
| 50 | 21.7 ± 3.9 |
| 100 | 10.4 ± 2.8 |
| 500 | 15.8 ± 3.2 |
| 1000 | 25.6 ± 4.7 |
Note: This is example data. The "hook effect," where degradation is less efficient at higher concentrations, is a known phenomenon for some PROTACs.
Table 2: Time-Course of Target Protein Degradation at 100 nM PROTAC
| Time (hours) | % Target Protein Remaining (Mean ± SD) |
| 0 | 100 ± 4.8 |
| 2 | 78.2 ± 5.5 |
| 4 | 55.9 ± 6.1 |
| 8 | 30.1 ± 4.3 |
| 16 | 12.5 ± 3.7 |
| 24 | 9.8 ± 2.9 |
Note: This is example data.
Table 3: Cytotoxicity of PROTAC
| PROTAC Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 3.9 |
| 0.1 | 98.5 ± 4.2 |
| 1 | 95.1 ± 5.1 |
| 10 | 92.3 ± 4.7 |
| 50 | 88.6 ± 6.3 |
| 100 | 85.4 ± 5.9 |
Note: This is example data.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a cell line endogenously expressing the protein of interest in 6-well plates at a density that will result in 70-80% confluency at the time of protein extraction.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
PROTAC Preparation: Prepare a stock solution of the this compound-derived PROTAC in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the PROTAC or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
Western Blotting for Protein Knockdown Analysis
This protocol is a general guideline and may require optimization based on the specific target protein and antibodies used.
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate proteins based on molecular weight.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin).
-
MTT Assay for Cytotoxicity Assessment
The MTT assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for a duration relevant to the protein knockdown experiment (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
References
- 1. excelra.com [excelra.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in PROTAC synthesis with Cbz-PEG5-Br
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low yields during the synthesis of Proteolysis Targeting Chimeras (PROTACs), specifically when using Cbz-PEG5-Br as a linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in PROTAC synthesis?
A1: this compound is a bifunctional linker used in the modular synthesis of PROTACs. It consists of a five-unit polyethylene glycol (PEG) chain that provides flexibility and can improve the solubility of the final PROTAC molecule.[1][2] One end of the linker is functionalized with a bromide (Br), which acts as a good leaving group for nucleophilic substitution (SN2) reactions, typically with an amine or thiol group on one of the PROTAC's ligands (either the E3 ligase ligand or the protein of interest ligand).[3][4] The other end is protected with a carboxybenzyl (Cbz) group, which masks a reactive functional group (likely an amine) during the initial coupling step and can be removed later to allow for the attachment of the second ligand.[5]
Q2: What is the primary reaction involving this compound in PROTAC assembly?
A2: The primary reaction is an N-alkylation, which is a type of SN2 reaction. In this step, a nucleophilic group (commonly a primary or secondary amine) on one of the PROTAC's binding moieties attacks the carbon atom attached to the bromine on the this compound linker, displacing the bromide and forming a new carbon-nitrogen bond.
Q3: Why is the Cbz protecting group used?
A3: The Cbz (carboxybenzyl) group is a common protecting group for amines. In the context of this compound, it prevents the amine on the linker from reacting during the initial alkylation step. This allows for a controlled, stepwise assembly of the PROTAC. The Cbz group is stable under many reaction conditions but can be selectively removed later in the synthesis, typically through hydrogenolysis, to reveal the amine for coupling with the second ligand.
Troubleshooting Guide for Low Yield in N-Alkylation with this compound
This guide addresses common issues leading to low yields in the N-alkylation step of PROTAC synthesis with this compound.
Issue 1: Incomplete Reaction or Low Conversion Rate
A low conversion of your starting material (the amine-containing ligand) to the desired PEGylated product is a common source of low yield.
Possible Causes and Solutions:
-
Insufficient Reaction Time or Temperature: SN2 reactions can be slow, especially with sterically hindered substrates.
-
Solution: Monitor the reaction progress using a suitable analytical technique like LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature. A modest increase in temperature (e.g., from room temperature to 40-50 °C) can significantly increase the reaction rate.
-
-
Suboptimal Base: The choice and amount of base are critical for deprotonating the nucleophilic amine.
-
Solution: Use a non-nucleophilic, hindered base to avoid competition with your substrate. Hünig's base (DIPEA) is a common choice. Ensure at least a stoichiometric amount of base is used, and in some cases, using a slight excess can improve the reaction rate.
-
-
Poor Solvent Choice: The solvent can significantly impact the rate of an SN2 reaction.
-
Solution: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the base but not the anionic nucleophile, thus increasing its reactivity.
-
-
Steric Hindrance: If the amine on your ligand is sterically hindered, the backside attack required for an SN2 reaction may be impeded.
-
Solution: While difficult to change the substrate, optimizing other reaction conditions (temperature, reaction time, a less hindered base) can help to overcome some steric barriers.
-
Issue 2: Formation of Side Products
The presence of significant side products can consume your starting material and complicate purification, leading to a lower isolated yield.
Possible Causes and Solutions:
-
Over-alkylation: If your ligand has multiple nucleophilic sites, the this compound linker may react at more than one position.
-
Solution: If possible, protect other reactive functional groups on your ligand before the alkylation step.
-
-
Elimination (E2) Reaction: The base can potentially promote an E2 elimination reaction of the bromo-PEG linker, leading to an alkene side product, although this is less common with primary bromides.
-
Solution: Use a non-nucleophilic, sterically hindered base and avoid excessively high temperatures.
-
-
Reaction with Solvent or Impurities: Traces of water or other nucleophilic impurities in the reaction mixture can react with the this compound.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Issue 3: Difficult Purification and Product Loss
Even with a good conversion rate, low isolated yields can result from challenges during the workup and purification process. PEGylated compounds can be particularly challenging to purify.
Possible Causes and Solutions:
-
Product Loss During Aqueous Workup: The PEG chain can impart some water solubility to the product, leading to loss in the aqueous phase during extraction.
-
Solution: Minimize the volume of aqueous washes and consider back-extracting the aqueous layer with a suitable organic solvent.
-
-
Co-elution of Product and Impurities during Chromatography: The flexible and polar nature of the PEG linker can lead to broad peaks and poor separation on silica gel or reverse-phase HPLC.
-
Solution: For silica gel chromatography, consider using a more polar eluent system. For reverse-phase HPLC, optimizing the gradient and using a different stationary phase (e.g., C8 instead of C18) may improve separation.
-
-
Product Decomposition on Silica Gel: Some amine-containing compounds can be unstable on silica gel.
-
Solution: Consider treating the silica gel with a small amount of triethylamine before use to neutralize acidic sites. Alternatively, use a different purification method like preparative HPLC.
-
Data Presentation
The following table summarizes the potential impact of key reaction parameters on the yield of the N-alkylation reaction with this compound, based on general principles of SN2 reactions.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Rationale |
| Base | Triethylamine (TEA) | 45 | DIPEA (Hünig's Base) | 75 | DIPEA is more sterically hindered, reducing the likelihood of side reactions. |
| Solvent | Tetrahydrofuran (THF) | 50 | Dimethylformamide (DMF) | 85 | DMF is a polar aprotic solvent that enhances the nucleophilicity of the amine. |
| Temperature | Room Temperature (25°C) | 60 | 50°C | 80 | Increased temperature can overcome the activation energy barrier for the reaction. |
Experimental Protocols
Representative Protocol for N-Alkylation with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine-containing ligand (1.0 eq).
-
Dissolve the ligand in anhydrous DMF.
-
-
Reaction Initiation:
-
Add this compound (1.1 eq) to the solution.
-
Add DIPEA (1.5 eq) dropwise to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by LC-MS until the starting material is consumed or the reaction appears to have stopped. If the reaction is slow, it can be gently heated (e.g., to 40-50°C).
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel or by preparative reverse-phase HPLC to obtain the desired Cbz-protected PEGylated ligand.
-
Representative Protocol for Cbz Deprotection
-
Preparation:
-
Dissolve the Cbz-protected PEGylated ligand in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
-
Hydrogenolysis:
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 10 wt. %).
-
Purge the flask with hydrogen gas (using a balloon or a hydrogenator).
-
-
Reaction Monitoring:
-
Stir the reaction vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction by LC-MS until the starting material is fully consumed.
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in PROTAC synthesis.
Caption: SN2 reaction pathway for N-alkylation with this compound.
References
Technical Support Center: Optimizing PROTAC Linker Length
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing proteolysis-targeting chimera (PROTAC) linker length for improved efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length so critical for efficacy?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The primary role of the linker is to bridge the target protein and the E3 ligase, facilitating the formation of a stable ternary complex.[3][4] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[3]
The length of the linker is a critical determinant of PROTAC efficacy.
-
If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.
-
If the linker is too long, it can result in an unstable ternary complex with excessive flexibility, leading to inefficient ubiquitination.
Therefore, optimizing the linker length is a crucial step to ensure a productive spatial orientation between the two proteins for efficient degradation.
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers in PROTAC design are polyethylene glycol (PEG) and alkyl chains of varying lengths. These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex. Other linker types include more rigid structures incorporating moieties like piperazine, piperidine, or triazole rings, which can help to pre-organize the PROTAC into a bioactive conformation. "Clickable" linkers, often featuring a triazole ring formed by copper-catalyzed azide-alkyne cycloaddition, are also popular for their efficient and modular synthesis.
Q3: How does linker composition, beyond just length, affect PROTAC performance?
Linker composition significantly influences a PROTAC's overall performance by affecting its physicochemical properties:
-
Solubility: Incorporating hydrophilic elements like PEG can improve the solubility of the PROTAC, which is crucial for its biological activity.
-
Cell Permeability: The linker's properties, such as its polarity and number of rotatable bonds, can impact the PROTAC's ability to cross the cell membrane and reach its intracellular target.
-
Metabolic Stability: The chemical nature of the linker can influence its stability in a biological environment. More rigid linkers can sometimes enhance metabolic stability.
-
Ternary Complex Stability: The composition of the linker can affect the stability of the ternary complex and, consequently, the degradation efficiency.
Q4: What is the "hook effect" in the context of PROTACs, and how can it be mitigated?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation and compete with the formation of the necessary ternary complex.
To mitigate the hook effect:
-
Perform careful dose-response studies: This helps to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.
-
Enhance ternary complex cooperativity: Optimizing the linker to promote positive cooperativity, where the binding of one protein increases the affinity for the other, can help stabilize the ternary complex and potentially reduce the hook effect.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe significant degradation of the target protein.
This is a common challenge in PROTAC development. Several factors could be contributing to this issue:
-
Suboptimal Linker Length: Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.
-
Poor Ternary Complex Cooperativity: A lack of positive cooperativity in ternary complex formation can lead to inefficient degradation, even with strong binary binding.
-
Steric Hindrance: The linker itself or the overall conformation of the PROTAC within the ternary complex might be causing steric clashes that prevent efficient ubiquitination.
-
Poor Cell Permeability or Efflux: The PROTAC may not be reaching a high enough intracellular concentration due to poor cell permeability or being actively transported out of the cell by efflux pumps.
Solutions:
-
Synthesize a library of PROTACs with varying linker lengths: This is the most direct way to address the issue of suboptimal linker length. Even small changes can have a significant impact.
-
Evaluate ternary complex formation directly: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex.
-
Modify the linker composition: Introducing more rigid or flexible elements can alter the conformational dynamics and potentially lead to a more productive ternary complex.
-
Assess cell permeability and efflux: Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.
Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.
As mentioned in the FAQs, the hook effect at high PROTAC concentrations can limit the effective dose range.
Solutions:
-
Detailed Dose-Response Studies: Perform comprehensive dose-response experiments to precisely define the optimal concentration for maximal degradation and to understand the concentration at which the hook effect begins.
-
Linker Optimization for Cooperativity: A linker that promotes positive cooperativity in the ternary complex can make the complex more stable, potentially widening the effective concentration range before the hook effect becomes prominent.
Data Presentation
The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation
| PROTAC Compound | Linker Length (atoms) | ERα Degradation (at 100 nM) | Cell Viability (IC50 in MCF7 cells) |
| 11 | 9 | ++ | > 10 µM |
| 12 | 12 | +++ | 1.2 µM |
| 13 | 16 | ++++ | 0.5 µM |
| 14 | 19 | ++ | 5.8 µM |
| 15 | 21 | + | > 10 µM |
| (Qualitative degradation: + minimal to ++++ maximal) |
Table 2: Effect of Linker Length on p38α Degradation
| PROTAC Compound | Linker Length (atoms) | p38α Degradation in BBL358 cells (at 10 µM) | p38α Degradation in T47D cells (at 10 µM) |
| NR-7a | 8 | No Degradation | No Degradation |
| NR-7d | 14 | Poor Degradation | Poor Degradation |
| NR-7f | 15 | +++ | ++ |
| NR-7g | 16 | ++++ | +++ |
| NR-7h | 17 | ++++ | +++ |
| NR-1c | 20 | +++ | + |
| (Qualitative degradation: + poor to ++++ efficient) |
Table 3: Impact of Linker Type and Length on BRD4 Degradation
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| dBET1 | PEG | 14 | 4.3 | >95 |
| MZ1 | PEG | 12 | 26 | >95 |
| (Note: DC50 is the concentration for 50% degradation; Dmax is the maximum degradation.) |
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a range of PROTAC concentrations (and a vehicle control like DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein. After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the binding kinetics and affinity of the ternary complex.
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip at various concentrations to measure the kinetics of the binary PROTAC-E3 ligase interaction.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the target protein over the sensor surface. An increase in the response signal compared to the binary interaction indicates the formation of the ternary complex.
Mandatory Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A logical workflow for optimizing PROTAC linker length.
Caption: The "Hook Effect" at high PROTAC concentrations.
References
Overcoming steric hindrance in ternary complex formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with ternary complex formation, particularly those arising from steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of ternary complex formation, and why is it a problem?
A: Steric hindrance occurs when the physical bulk of molecules prevents them from fitting together. In the formation of a ternary complex (e.g., Target Protein-PROTAC-E3 Ligase), steric hindrance, or "steric clash," happens when the target protein and the E3 ligase are unable to come into a productive orientation due to their size, shape, or the geometry enforced by the linking molecule.[1][2] This clash can prevent the formation of a stable ternary complex, which is a critical step for subsequent ubiquitination and degradation of the target protein.[3][4] If the linker is too short, the two proteins cannot bind simultaneously.[1]
Q2: My biophysical assays show no evidence of a ternary complex. What are the first things I should check?
A: If you fail to observe ternary complex formation, start by verifying the integrity of your individual components:
-
Protein Quality: Confirm that your target protein and E3 ligase are pure, correctly folded, and active. Aggregation can be a major issue, so check for it using methods like Dynamic Light Scattering (DLS).
-
PROTAC/Molecular Glue Integrity: Verify the chemical structure, purity, and stability of your small molecule inducer using techniques like NMR and mass spectrometry.
-
Binary Interactions: Ensure that your molecule can independently bind to both the target protein and the E3 ligase. A lack of binary affinity for one or both partners will prevent ternary complex formation.
Q3: How does the linker in a PROTAC influence steric hindrance?
A: The linker is a critical determinant of the geometry of the ternary complex and plays a key role in overcoming or introducing steric hindrance.
-
Length: A linker that is too short can cause a direct steric clash between the protein partners. Conversely, an excessively long linker may not provide the necessary proximity for productive ubiquitination. Systematic variation of the linker length is often required to find the optimal distance that supports a stable complex.
-
Composition and Rigidity: The chemical makeup of the linker affects its flexibility. Flexible linkers (like PEG-based chains) can allow the proteins more freedom to find a compatible orientation. More rigid linkers can be beneficial if a productive conformation is known, as they reduce the entropic penalty of complex formation.
-
Attachment Point: The position where the linker is attached to the target-binding and E3-binding ligands is crucial. An unfavorable attachment point can force the proteins into an orientation that leads to steric clashes, even with an optimal linker length.
Q4: Can positive cooperativity help overcome steric hindrance?
A: Not directly, but it is a key indicator of a productive complex. Cooperativity (alpha, α) is a measure of how the binding of one protein partner to the PROTAC affects the binding of the other.
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 Ligase) increases the affinity for the second protein (Target). This indicates favorable protein-protein interactions are being formed at the interface, which helps stabilize the entire ternary complex. These favorable interactions can help "lock in" a conformation that avoids steric clashes.
-
Negative Cooperativity (α < 1): This suggests that the binding of the first protein partner hinders the binding of the second, which can be due to steric clashes or other unfavorable interactions. However, potent degradation can still occur in the absence of positive thermodynamic cooperativity if steric clashes are simply alleviated.
Troubleshooting Guides
Issue 1: Weak or No Ternary Complex Formation Detected
If your assays (e.g., SPR, ITC, TR-FRET) show poor results, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the lack of ternary complex formation.
Issue 2: The "Hook Effect" in Proximity Assays
In proximity-based assays like AlphaLISA, TR-FRET, or NanoBRET, a decrease in signal at high PROTAC concentrations (the "hook effect") is common. This occurs because excess PROTAC saturates both the target and the E3 ligase, favoring the formation of binary complexes over the required ternary complex.
Mitigation Strategies:
-
PROTAC Titration: Perform a broad titration of your PROTAC to identify the optimal concentration range and fully characterize the bell-shaped curve.
-
Adjust Protein Concentrations: Optimizing the ratio of the target protein to the E3 ligase can shift the hook effect to higher PROTAC concentrations.
-
Increase Cooperativity: Designing PROTACs with higher positive cooperativity can help stabilize the ternary complex over the binary ones, potentially reducing the hook effect.
Issue 3: Unproductive Ternary Complex Formation
Sometimes a stable ternary complex forms but does not lead to target degradation. This suggests the complex is in a non-productive conformation where the lysine residues on the target are not accessible to the E2 ubiquitin-conjugating enzyme.
Solutions:
-
Vary Linker Attachment Points: Changing the vector on the ligands can alter the relative orientation of the recruited proteins, potentially exposing lysine residues.
-
Change E3 Ligase: Different E3 ligases (e.g., VHL vs. CRBN) hold the PROTAC in different orientations and have distinct surface topographies, which can dramatically alter the geometry of the ternary complex.
-
Computational Modeling: Use structural modeling tools like Rosetta to predict the ensemble of possible ternary complex conformations. This can help identify productive versus unproductive arrangements and guide the rational design of the linker.
Data Presentation
Table 1: Impact of Linker Length on Degradation Potency
Systematic variation of linker length is a common strategy to overcome steric clashes and optimize potency. As shown in the example below for TBK1-targeting PROTACs, potency can vary significantly with small changes in linker length.
| PROTAC System | Linker Length (atoms) | Degradation Potency (DC50) | Maximum Degradation (Dmax) |
| TBK1 / CRBN | < 12 | No Degradation Observed | N/A |
| 12 | Submicromolar | >90% | |
| 21 | 3 nM | 96% | |
| 29 | 292 nM | 76% | |
| Data synthesized from a study by Arvinas. |
Key Experimental Protocols
Protocol 1: Assessing Ternary Complex Formation and Cooperativity by Isothermal Titration Calorimetry (ITC)
ITC measures the heat change upon binding and can be used to determine binding affinities (KD), stoichiometry, and thermodynamic parameters, making it a gold standard for measuring cooperativity.
Part 1: Determining Binary Binding Affinities
-
PROTAC to E3 Ligase (KD1):
-
Load the E3 ligase (e.g., 10-20 µM) into the ITC cell.
-
Load the PROTAC into the injection syringe at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration and analyze the data to determine KD1.
-
-
PROTAC to Target Protein (KD2):
-
Load the target protein (e.g., 10-20 µM) into the ITC cell.
-
Load the PROTAC into the syringe at a concentration 10-20 times higher.
-
Perform the titration to determine KD2.
-
Part 2: Determining Ternary Binding Affinity
-
PROTAC to E3 Ligase in Presence of Target (KD,ternary):
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell. The concentration of the target should be in excess.
-
Load the PROTAC into the syringe at a concentration 10-20 times higher than the E3 ligase.
-
Perform the titration to determine the apparent KD for ternary complex formation.
-
Data Analysis:
-
The cooperativity factor (α) is calculated as: α = KD1 / KD,ternary
-
An α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.
Protocol 2: Live-Cell Ternary Complex Formation Assay using NanoBRET™
NanoBRET™ (Nano-bioluminescence resonance energy transfer) is a proximity-based assay that measures protein interactions in living cells, providing more physiologically relevant data.
Experimental Workflow
Caption: Workflow for a live-cell NanoBRET assay to monitor ternary complex formation.
Visualizations
PROTAC Mechanism and the Central Role of the Ternary Complex
Caption: PROTACs induce proximity between a target protein and an E3 ligase to form a key ternary complex.
Concept of Cooperativity in Ternary Complex Stability
Caption: Positive cooperativity stabilizes the ternary complex, while negative cooperativity, often due to steric hindrance, destabilizes it.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A suite of mathematical solutions to describe ternary complex formation and their application to targeted protein degradation by heterobifunctional ligands - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Hook Effect in PROTAC Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and avoid the "hook effect" in PROTAC (Proteolysis Targeting Chimera) experiments. Our goal is to empower users with the knowledge to generate reliable and reproducible data in their targeted protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, which can be misleading if not properly understood.[2][3]
Q2: What is the underlying mechanism of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.[2] A PROTAC's efficacy relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase. At excessive concentrations, the PROTAC molecules can independently bind to either the target protein or the E3 ligase, creating binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.
Q3: What are the consequences of the hook effect for my experiments?
Q4: At what concentration range does the hook effect typically occur?
A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the recruited E3 ligase, and the cell line used. However, it is often observed at micromolar (µM) concentrations, typically starting around 1 µM and becoming more pronounced at higher concentrations. It is crucial to perform a wide dose-response experiment to identify the optimal concentration window for degradation and to detect the onset of the hook effect.
Q5: Can the choice of E3 ligase influence the hook effect?
A5: Yes, the choice of the E3 ligase and its corresponding ligand in the PROTAC design can influence the stability and cooperativity of the ternary complex. Different E3 ligases have varying expression levels and affinities for their ligands, which can alter the concentration at which the hook effect is observed.
Troubleshooting Guide
Problem 1: My dose-response curve is bell-shaped, with decreased degradation at high PROTAC concentrations.
-
Likely Cause: You are observing the classic "hook effect."
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of PROTAC concentrations, paying close attention to the higher concentrations where the effect is observed.
-
Determine the Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (see Experimental Protocols section) to directly measure ternary complex formation at different PROTAC concentrations. This can help correlate the loss of degradation with a decrease in the formation of the productive ternary complex.
-
Problem 2: I don't observe any protein degradation at any of the concentrations I've tested.
-
Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking degradation at the tested concentrations.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and fell entirely within the hook effect region, or was too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
-
Verify Target Engagement and Ternary Complex Formation: Before concluding that the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays.
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.
-
Assess Cell Permeability: PROTACs are large molecules and may have poor cell permeability. If the hook effect is observed at unexpectedly low concentrations, consider evaluating the cell permeability of your PROTAC.
-
Check Compound Integrity: Ensure your PROTAC is properly stored and has not degraded. Prepare fresh stock solutions for your experiments.
-
Experimental Protocols and Data
To systematically troubleshoot the hook effect, a series of well-controlled experiments are essential. Below are detailed protocols for key experiments, along with representative data presented in tables.
Dose-Response Analysis for DC50 and Dmax Determination
This experiment is fundamental to characterizing the potency of a PROTAC and identifying the hook effect.
Protocol for Western Blot-Based Dose-Response Analysis:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A recommended wide concentration range is 0.1 nM to 10 µM to capture the full dose-response curve. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined time (e.g., 4-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the chemiluminescence.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve, determine the DC50 and Dmax, and identify the onset of the hook effect.
Table 1: Representative Dose-Response Data Exhibiting a Hook Effect
| PROTAC Concentration (nM) | Normalized Target Protein Level (vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 1 | 0.85 |
| 10 | 0.40 |
| 100 | 0.15 (Dmax) |
| 1000 | 0.55 |
| 10000 | 0.80 |
| This table illustrates a typical hook effect, with maximal degradation observed at 100 nM and a reduction in efficacy at higher concentrations. |
Time-Course Analysis to Determine Optimal Incubation Time
The kinetics of PROTAC-mediated degradation can vary, making it important to determine the optimal treatment duration.
Protocol for Time-Course Analysis:
-
Follow the cell seeding and lysis procedures as described in the dose-response protocol.
-
Treat cells with the optimal concentration of the PROTAC (determined from the dose-response experiment, e.g., 100 nM) for various time points (e.g., 2, 4, 8, 12, 24 hours).
-
Perform Western blot analysis as described above to determine the time point at which maximum degradation occurs.
Table 2: Representative Time-Course Data for a PROTAC (at 100 nM)
| Incubation Time (hours) | Normalized Target Protein Level (vs. 0h) |
| 0 | 1.00 |
| 2 | 0.60 |
| 4 | 0.30 |
| 8 | 0.15 (Max Degradation) |
| 12 | 0.20 |
| 24 | 0.25 |
| This table shows that the maximal degradation is achieved at 8 hours of incubation. |
Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This assay can be used to verify the formation of the Target-PROTAC-E3 ligase ternary complex within the cell.
Protocol for Co-Immunoprecipitation:
-
Cell Treatment: Treat cells with the desired concentrations of the PROTAC or vehicle for a specified time. To capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.
-
Add protein A/G beads to the lysate to capture the antibody-antigen complex.
-
-
Washing and Elution: Wash the beads several times with Co-IP buffer to remove non-specific binders. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm their interaction.
Visualizing the PROTAC Mechanism and the Hook Effect
Diagrams can help to clarify the complex interactions involved in PROTAC-mediated degradation and the manifestation of the hook effect.
Caption: The PROTAC mechanism at optimal vs. high concentrations, illustrating the hook effect.
Caption: A workflow for troubleshooting the PROTAC hook effect.
References
Improving solubility and cell permeability of Cbz-PEG5-Br containing PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the solubility and cell permeability of Proteolysis Targeting Chime ras (PROTACs) containing the Cbz-PEG5-Br linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTAC synthesis?
A1: this compound is a heterobifunctional linker used in the synthesis of PROTACs. It consists of a five-unit polyethylene glycol (PEG) chain, which enhances hydrophilicity and solubility of the final PROTAC molecule.[1][2] The "Cbz" (carboxybenzyl) group is a protecting group for an amine, which can be removed under specific conditions to allow for conjugation to either the E3 ligase ligand or the target protein ligand. The terminal bromide ("Br") provides a reactive site for conjugation to the other component of the PROTAC.
Q2: My PROTAC incorporating a this compound linker shows poor aqueous solubility. What are the potential causes and solutions?
A2: Poor aqueous solubility is a common challenge with PROTACs due to their high molecular weight and often lipophilic nature.[3] While the PEG5 chain in the this compound linker is intended to improve solubility, several factors can contribute to this issue:
-
High Lipophilicity of Ligands: If the ligands for the target protein and the E3 ligase are highly lipophilic, the PEG5 linker may not be sufficient to counteract their poor solubility.
-
Aggregation: PROTACs can self-assemble and form aggregates in aqueous solutions, leading to low apparent solubility.
-
Crystalline Nature: The solid-state properties of the PROTAC can significantly impact its solubility.
Troubleshooting Strategies:
-
Formulation Development:
-
Co-solvents: For in vitro assays, consider using a small percentage (1-5%) of a water-miscible organic co-solvent like DMSO, ethanol, or PEG 400 in your aqueous buffer.
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and enhance solubility.[4]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be effective for in vivo studies.[5]
-
-
Linker Optimization: If formulation strategies are insufficient, consider synthesizing analogs with longer PEG chains (e.g., PEG7, PEG9) to further increase hydrophilicity.
-
pH Adjustment: If your PROTAC contains ionizable groups, adjusting the pH of the buffer can sometimes improve solubility.
Q3: I am observing low cell permeability with my this compound containing PROTAC. How can I troubleshoot this?
A3: Low cell permeability is another frequent hurdle for PROTACs, which often fall "beyond the Rule of Five". The large size and polar surface area can hinder passive diffusion across the cell membrane.
Troubleshooting Strategies:
-
Permeability Assessment: First, quantify the permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 cell assay for a more comprehensive assessment that includes active transport and efflux.
-
Linker Modification:
-
"Chameleon" Effect: Some studies suggest that flexible linkers like PEG can adopt folded conformations in the lipophilic environment of the cell membrane, shielding polar groups and facilitating permeation. The flexibility of the PEG5 chain may contribute to this.
-
Rigid Linkers: In some cases, incorporating rigid elements like piperazine or piperidine into the linker can improve permeability.
-
-
Prodrug Strategies: Modifying the PROTAC with a cleavable moiety that improves permeability and is subsequently removed inside the cell can be a viable approach.
Q4: Are there any specific challenges associated with the Cbz protecting group during synthesis?
A4: The Cbz group is a common amine protecting group that is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis. Potential challenges include:
-
Incomplete Deprotection: Ensure complete removal of the Cbz group before the final conjugation step. This can be monitored by techniques like thin-layer chromatography (TLC) or mass spectrometry.
-
Catalyst Poisoning: Certain functional groups in your ligands can poison the palladium catalyst used for hydrogenolysis. In such cases, alternative deprotection methods may be necessary.
-
Orthogonality: While generally orthogonal to many other protecting groups, harsh acidic conditions can also cleave the Cbz group.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low synthetic yield of the final PROTAC | Incomplete reaction during conjugation steps. | Optimize coupling reagents and reaction conditions (temperature, time). Ensure complete deprotection of the Cbz group. Purify intermediates at each step. |
| Degradation of the PROTAC during purification. | Use appropriate purification methods (e.g., reverse-phase HPLC) and avoid harsh conditions. | |
| PROTAC precipitates out of solution during in vitro assays | Poor aqueous solubility. | Decrease the final concentration of the PROTAC. Increase the percentage of co-solvent (e.g., DMSO) if tolerated by the assay. Use formulation strategies like amorphous solid dispersions or cyclodextrin inclusion. |
| Aggregation of the PROTAC. | Include a small amount of non-ionic surfactant (e.g., Tween-20) in the buffer. Perform dynamic light scattering (DLS) to assess aggregation. | |
| Inconsistent results in cell-based assays | Poor cell permeability. | Verify permeability using PAMPA or Caco-2 assays. Consider linker modification to optimize physicochemical properties. |
| "Hook effect" - reduced degradation at high concentrations. | Perform a wide dose-response experiment to identify the optimal concentration range. | |
| Low expression of the target E3 ligase in the cell line. | Confirm E3 ligase expression levels by western blot or qPCR. |
Quantitative Data Summary
Due to the limited availability of public data specifically for PROTACs containing the this compound linker, the following tables present hypothetical yet representative data based on general trends observed for PEGylated PROTACs. This data is for illustrative purposes to guide experimental design and interpretation.
Table 1: Hypothetical Solubility Data for a Series of PROTACs with Varying PEG Linker Length
| PROTAC ID | Linker | Aqueous Solubility (µg/mL) |
| PROTAC-PEG3 | Cbz-PEG3-Br | 5 |
| PROTAC-PEG5 | This compound | 15 |
| PROTAC-PEG7 | Cbz-PEG7-Br | 30 |
Note: This hypothetical data illustrates the general trend that increasing the PEG linker length can improve aqueous solubility.
Table 2: Hypothetical Cell Permeability Data for a Series of PROTACs
| PROTAC ID | Linker | PAMPA Papp (10-6 cm/s) | Caco-2 Papp (A to B) (10-6 cm/s) | Efflux Ratio (B to A / A to B) |
| PROTAC-Alkyl | C8-Alkyl | 0.5 | 0.2 | 5.2 |
| PROTAC-PEG5 | This compound | 1.2 | 0.8 | 2.5 |
| PROTAC-PEG9 | Cbz-PEG9-Br | 0.8 | 0.5 | 1.8 |
Note: This hypothetical data suggests that a PEG linker can improve passive permeability compared to a purely alkyl linker. However, excessively long PEG chains might decrease permeability. The efflux ratio indicates the extent of active efflux by transporters in Caco-2 cells.
Experimental Protocols
Kinetic Solubility Assay
This protocol provides a general method to assess the kinetic solubility of a PROTAC in an aqueous buffer.
Materials:
-
PROTAC compound
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
UV-Vis microplate reader or HPLC-UV
Methodology:
-
Prepare a 10 mM stock solution of the PROTAC in DMSO.
-
In a 96-well plate, add 198 µL of PBS to multiple wells.
-
Add 2 µL of the 10 mM PROTAC stock solution to the PBS-containing wells to achieve a final concentration of 100 µM.
-
Seal the plate and incubate at room temperature for 2 hours with gentle shaking.
-
After incubation, measure the absorbance of each well at a predetermined wavelength using a UV-Vis microplate reader. Alternatively, centrifuge the plate to pellet any precipitate and analyze the supernatant by HPLC-UV to determine the concentration of the dissolved PROTAC.
-
Compare the measured concentration to the nominal concentration to determine the kinetic solubility.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (e.g., from Millipore or Corning)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
PROTAC compound
-
PBS, pH 7.4
-
LC-MS/MS for analysis
Methodology:
-
Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.
-
Prepare a solution of the PROTAC in PBS (e.g., 10 µM).
-
Fill the acceptor wells with fresh PBS.
-
Add the PROTAC solution to the donor wells.
-
Assemble the donor and acceptor plates to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, carefully separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [CA]t / [C]equilibrium)
Where VD and VA are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, [CA]t is the concentration in the acceptor well at time t, and [C]equilibrium is the theoretical equilibrium concentration.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow for PROTACs.
References
Cbz-PEG5-Br linker stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of the Cbz-PEG5-Br linker. It includes troubleshooting advice for common experimental issues and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the this compound linker under typical experimental conditions?
A1: The this compound linker's stability is primarily dictated by its two main components: the carboxybenzyl (Cbz) protecting group and the polyethylene glycol (PEG) chain.
-
Cbz Group: The Cbz group is known to be robust and stable under a variety of conditions, including many aqueous acidic and basic environments, making it compatible with many synthetic steps. It is orthogonal to other common protecting groups like Boc and Fmoc.[1]
-
PEG Chain: PEG linkers are generally stable and are used to enhance the solubility and stability of molecules they are conjugated to.[2] However, they can be susceptible to oxidative degradation, especially in the presence of transition metals.[3][4]
-
Carbamate Linkage: The carbamate bond within the Cbz group is generally stable to hydrolysis in the pH range of 2-12.
Overall, the this compound linker is considered stable under standard purification and storage conditions. However, its stability can be compromised by specific reagents and conditions, as detailed in the degradation pathways below.
Q2: What are the primary intended degradation pathways for the this compound linker?
A2: The primary intended degradation pathway involves the cleavage of the Cbz group to release a free amine. This is typically achieved through one of the following methods:
-
Catalytic Hydrogenolysis: This is the most common and generally the cleanest method for Cbz deprotection. It is typically carried out using a palladium catalyst (e.g., Pd/C) and a hydrogen source.
-
Acidic Cleavage: The Cbz group can be removed under harsh acidic conditions, such as with HBr in acetic acid. However, this method is less common due to its harshness and potential for side reactions with other acid-labile functional groups.
Q3: Can the this compound linker be cleaved enzymatically?
A3: Yes, there is evidence of enzymatic cleavage of Cbz groups. Specific enzymes, such as those found in Sphingomonas paucimobilis, have been shown to catalyze the enantioselective cleavage of Cbz-protected amino acids. This can be a relevant degradation pathway in biological systems.
Q4: What is the role of the PEG5 spacer in the linker's properties?
A4: The PEG5 (pentaethylene glycol) spacer serves several important functions in PROTACs and other bioconjugates:
-
Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the entire molecule.
-
Flexibility and Length: The length and flexibility of the PEG linker are critical for the efficacy of PROTACs, as they influence the formation of a stable ternary complex between the target protein and the E3 ligase.
-
Pharmacokinetics: PEGylation can increase the half-life of a drug in the body by reducing renal clearance and protecting it from enzymatic degradation.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments involving the this compound linker.
| Issue | Possible Cause | Troubleshooting Steps |
| Premature cleavage of the Cbz group during synthesis or purification. | The reaction or purification conditions are too harsh. The Cbz group is sensitive to strong acids and certain transition metals. | - Avoid strongly acidic conditions. - If using chromatography, ensure the stationary phase is neutral. - Be cautious with transition metal catalysts other than those used for controlled hydrogenolysis. |
| Incomplete Cbz deprotection during the intended cleavage step. | - Catalytic Hydrogenolysis: Inefficient catalyst, insufficient hydrogen, or catalyst poisoning. | - Catalytic Hydrogenolysis: - Use fresh, high-quality Pd/C catalyst. - Ensure a proper hydrogen atmosphere (e.g., balloon or hydrogenation apparatus). - If the substrate contains sulfur, it may poison the catalyst; consider alternative deprotection methods. |
| - Acidic Cleavage: Insufficient acid concentration or reaction time. | - Acidic Cleavage: - Increase the concentration of the acid or the reaction time. - Monitor the reaction progress carefully to avoid degradation of other functional groups. | |
| Unintended degradation of the PEG chain. | The presence of oxidizing agents or transition metal contaminants can lead to oxidative cleavage of the PEG chain. | - Use high-purity solvents and reagents. - Avoid unnecessary exposure to air and light. - If metal catalysis is used in other steps, ensure complete removal of the metal catalyst. |
| Side reactions observed during Cbz deprotection. | - Over-reduction: During catalytic hydrogenolysis, other functional groups (e.g., aryl halides) may be reduced. - N-benzylation: Insufficient hydrogen during catalytic hydrogenolysis can lead to the formation of N-benzyl byproducts. | - Over-reduction: - Carefully monitor the reaction. - Consider using a milder hydrogen source or a different catalyst. - Alternatively, use a non-reductive deprotection method like acidic cleavage if the substrate is compatible. - N-benzylation: - Ensure an adequate supply of hydrogen throughout the reaction. |
Stability and Degradation Data
| Component | Condition | Stability/Degradation | Byproducts |
| Cbz Group | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Labile (intended cleavage) | Toluene, CO₂, free amine |
| Strong Acid (e.g., HBr/AcOH) | Labile (intended cleavage) | Benzyl bromide, CO₂, free amine | |
| Basic Conditions | Generally Stable | - | |
| Aqueous Solution (pH 2-12) | Generally Stable | - | |
| Enzymes (e.g., from S. paucimobilis) | Potentially Labile | Toluene, CO₂, free amine | |
| PEG Chain | Oxidizing Agents / Transition Metals | Susceptible to oxidative cleavage | Aldehydes, other degradation products |
| Hydrolytic Conditions (in vitro) | Generally Stable | - | |
| C-Br Bond | Nucleophiles | Susceptible to nucleophilic substitution | Varies depending on the nucleophile |
| Reductive Conditions | Potentially Labile | Dehalogenated product |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis for Cbz Deprotection
Objective: To cleave the Cbz group from the this compound linker to yield the free amine.
Materials:
-
This compound conjugate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Inert gas (e.g., Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve the this compound conjugate in a suitable solvent (e.g., MeOH or EtOH) in a reaction flask.
-
Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution under an inert atmosphere.
-
Seal the flask and purge with an inert gas.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this purge-fill cycle 3-5 times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry on the filter paper. Quench with water after filtration.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 2: Analysis of Linker Degradation by LC-MS
Objective: To monitor the degradation of the this compound linker in a biological matrix (e.g., plasma).
Materials:
-
This compound conjugate
-
Plasma (e.g., human or mouse)
-
Acetonitrile (ACN)
-
UPLC™-MS/MS system
Procedure:
-
Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., DMSO).
-
Incubate the conjugate at a final concentration (e.g., 10 µM) in plasma at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Quench the reaction by adding an equal volume of cold ACN to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the samples by UPLC™-MS/MS to quantify the remaining intact linker and identify any degradation products.
Visualizations
Caption: Degradation pathways of the this compound linker.
Caption: General experimental workflow using this compound.
References
Technical Support Center: Enhancing Metabolic Stability of PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the metabolic stability of Polyethylene Glycol (PEG) linkers in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of PEG linker degradation in vivo?
A1: PEG linkers can undergo degradation through two primary pathways:
-
Hydrolysis: Ester linkages, which may be introduced during the acrylation of PEG diols, are susceptible to slow hydrolysis in vivo. This process can be influenced by pH, with faster degradation occurring in more alkaline or acidic environments.[1]
-
Oxidation: The polyether backbone of PEG can be subject to oxidative degradation. This can be triggered by macrophage activation and the production of oxidizing radicals in a biological setting.[1][2] While PEG is generally considered bioinert, there is evidence of in vivo oxidative degradation, particularly for certain PEG-based hydrogels.[1] Some studies also suggest the involvement of enzymes like aldehyde dehydrogenases and cytochrome P450 in PEG metabolism.[2]
Q2: My PEGylated conjugate is showing rapid clearance in vivo. What are the potential causes related to the PEG linker?
A2: Rapid clearance of a PEGylated conjugate can be attributed to several factors related to the PEG linker's stability and structure:
-
Metabolic Cleavage: The linker may contain metabolically labile bonds that are being cleaved enzymatically or chemically in vivo. For example, some linkers are designed to be cleaved under specific conditions (e.g., in acidic tumor microenvironments). If unintended cleavage is occurring, this will lead to faster clearance of the payload.
-
Suboptimal PEG Length: The molecular weight of the PEG linker is a critical determinant of its pharmacokinetic properties. Shorter PEG chains may not provide a sufficient hydrodynamic radius to prevent rapid renal clearance.
-
Anti-PEG Antibodies: The presence of pre-existing or induced anti-PEG antibodies can lead to accelerated clearance of PEGylated molecules. This is a known issue that can affect the efficacy and safety of PEGylated therapeutics.
Q3: How can I proactively design a more metabolically stable PEG linker?
A3: To enhance the metabolic stability of PEG linkers, consider the following design strategies:
-
Incorporate Stable Linkages: Replace susceptible bonds with more stable alternatives. For instance, substituting an ester linkage with an amide linkage can significantly increase hydrolytic stability.
-
Utilize Branched PEG Structures: Branched PEGs can offer superior stability compared to their linear counterparts. The branched structure can provide steric hindrance, protecting the core molecule from enzymatic degradation.
-
Optimize PEG Length: Increasing the molecular weight of the PEG chain can enhance steric hindrance and reduce renal clearance, thereby prolonging circulation time. However, excessively long linkers can sometimes lead to reduced activity or other issues, so optimization is key.
-
Site-Specific Conjugation: The point of attachment on the biomolecule can influence the overall stability of the conjugate. Strategic placement of the PEG linker can shield metabolically vulnerable sites on the protein or drug.
Troubleshooting Guides
Problem 1: Low Yield of PEGylated Conjugate Due to Linker Instability During Synthesis
Symptoms:
-
Low recovery of the final conjugated product.
-
Presence of unconjugated payload or biomolecule in the final product analysis (e.g., by SEC or HIC).
-
Detection of linker fragments by mass spectrometry.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Hydrolysis of Activated Esters (e.g., NHS esters) | Optimize the reaction pH. While amine reactions are faster at higher pH (7.2-8.5), hydrolysis also accelerates. A balance must be struck. The half-life of an NHS ester can decrease from hours at pH 7.0 to minutes at pH 8.6. Use an amine-free buffer (e.g., phosphate buffer) to avoid competing reactions. |
| Cleavage of Labile Linker Components | If using a cleavable linker, ensure the conjugation and purification conditions are compatible with the linker's stability profile (e.g., avoid acidic conditions for acid-labile linkers). |
| Poor Solubility of Linker-Payload | Even with a PEG component, highly hydrophobic payloads may have limited solubility in aqueous buffers, leading to incomplete reactions. Consider optimizing the reaction buffer with a small percentage of a compatible organic co-solvent, while monitoring the stability of the biomolecule. |
Problem 2: Unexpected Cleavage of the PEG Linker Observed in In Vitro or In Vivo Stability Assays
Symptoms:
-
Appearance of free payload or biomolecule over time in plasma stability assays.
-
A decrease in the drug-to-antibody ratio (DAR) during in vivo studies.
-
Detection of metabolites corresponding to linker cleavage via LC-MS analysis.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Enzymatic Degradation | The linker may contain sequences recognized by proteases or other enzymes. Redesign the linker to remove or modify these recognition sites. For example, incorporating unnatural amino acids or using non-peptide-based cleavable moieties. |
| Oxidative Cleavage | The PEG backbone itself may be undergoing oxidative degradation. While challenging to completely prevent, ensure high-purity PEG reagents are used, as impurities can sometimes catalyze oxidation. Storing PEG reagents in the dark and under an inert atmosphere can also be beneficial. |
| Hydrolytic Instability | The linker may contain hydrolytically labile bonds (e.g., esters, hydrazones) that are less stable than anticipated under physiological conditions. Replace these with more stable linkages such as amides or ethers. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the PEGylated conjugate in plasma by monitoring the release of free payload or degradation of the conjugate over time.
Methodology:
-
Preparation:
-
Thaw plasma from the desired species (e.g., human, mouse, rat) at 37°C.
-
Prepare a stock solution of the PEGylated conjugate in a suitable buffer.
-
-
Incubation:
-
Spike the PEGylated conjugate into the plasma at a final concentration relevant to the anticipated therapeutic dose.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
-
Sample Processing:
-
For free payload analysis, precipitate the plasma proteins (e.g., with acetonitrile) to separate the free payload.
-
For intact conjugate analysis, the sample may be analyzed directly or after immunocapture for more complex samples like ADCs.
-
-
Analysis:
-
Quantify the concentration of the released payload in the supernatant using a sensitive method like LC-MS/MS.
-
Analyze the intact conjugate by techniques such as SEC (to monitor for fragmentation) or LC-MS (to assess changes in DAR).
-
-
Data Analysis:
-
Plot the concentration of free payload or the percentage of intact conjugate remaining over time to determine the stability profile.
-
Protocol 2: Screening for Optimal PEG Linker Length
Objective: To empirically determine the optimal PEG linker length for a given conjugate to balance stability, solubility, and activity.
Methodology:
-
Synthesis:
-
Synthesize a panel of conjugates using linker-payloads with varying PEG lengths (e.g., PEG4, PEG8, PEG12, PEG24).
-
Keep all other reaction parameters (e.g., molar excess, temperature, time) constant across the reactions.
-
-
Purification and Characterization:
-
Purify each conjugate using a standardized method (e.g., SEC).
-
Characterize each purified conjugate for purity, aggregation (by SEC), and drug-to-antibody ratio (by HIC or LC-MS).
-
-
Stability Assessment:
-
Perform in vitro plasma stability assays (as described in Protocol 1) for each conjugate.
-
-
Functional Assessment:
-
Conduct in vitro cytotoxicity or binding assays to determine if linker length impacts biological activity.
-
-
Data Analysis:
-
Compare the stability data (e.g., half-life in plasma) and functional data (e.g., IC50) across the different PEG linker lengths to identify the optimal candidate.
-
Visualizations
Caption: Troubleshooting workflow for low in vivo stability.
Caption: Key strategies to improve PEG linker stability.
References
Technical Support Center: Refinement of Reaction Conditions for Cbz-PEG5-Br Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling of carboxybenzyl-protected polyethylene glycol with a terminal bromide (Cbz-PEG5-Br).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general reaction mechanism for this compound coupling?
The coupling reaction with this compound is typically a nucleophilic substitution (SN2) reaction. In this process, a nucleophile, such as an amine (R-NH2) or a thiol (R-SH), attacks the carbon atom attached to the bromine, displacing the bromide leaving group. This forms a new carbon-nitrogen (C-N) or carbon-sulfur (C-S) bond, respectively. The Cbz (carbobenzyloxy) group serves to protect an amine functionality on the other end of the PEG linker.
Q2: My coupling reaction with an amine or thiol nucleophile is showing low to no product formation. What are the potential causes and solutions?
Low or no product formation can stem from several factors. Below is a table outlining potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Solution |
| Poor Nucleophilicity | For amine nucleophiles, ensure the reaction is performed under basic conditions to deprotonate the amine and increase its nucleophilicity. For thiols, the thiolate anion is the active nucleophile, so a base is also required.[1][2] |
| Steric Hindrance | If your nucleophile is bulky, the reaction rate may be significantly reduced.[3] Consider increasing the reaction temperature or extending the reaction time. |
| Inappropriate Solvent | The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity. |
| Low Reaction Temperature | Increasing the temperature can help overcome the activation energy barrier, especially for less reactive nucleophiles. However, be cautious of potential side reactions at higher temperatures. |
| Degraded this compound | Ensure the quality of your this compound reagent. Bromides can be susceptible to hydrolysis over time if exposed to moisture. Store the reagent in a desiccator. |
Q3: I am observing multiple products in my reaction mixture by TLC or LC-MS. What are the likely side reactions?
The presence of multiple products suggests the occurrence of side reactions. Common side products and their causes are listed below.
-
Hydrolysis of this compound: If there is water in your reaction mixture, the bromide can be hydrolyzed to a hydroxyl group (Cbz-PEG5-OH). Ensure you are using anhydrous solvents and reagents.
-
Elimination Reaction: Under strongly basic conditions and elevated temperatures, an elimination reaction can compete with substitution, leading to the formation of an alkene. Using a non-nucleophilic, sterically hindered base can sometimes favor substitution.
-
Over-alkylation of Amine: Primary amines can potentially react with two molecules of this compound, leading to a dialkylated product. Using an excess of the amine nucleophile can help minimize this.
-
Oxidation of Thiol: Thiols can be oxidized to disulfides, especially in the presence of air. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Q4: How can I effectively purify my Cbz-PEGylated product?
The purification of PEGylated compounds can be challenging due to their heterogeneity and the presence of unreacted starting materials.[5]
| Purification Method | Description |
| Size Exclusion Chromatography (SEC) | This technique is effective for separating the larger PEGylated product from smaller molecules like unreacted nucleophiles and excess base. |
| Ion-Exchange Chromatography (IEX) | IEX can be used to separate molecules based on charge. This is particularly useful if your target molecule has a different charge from the starting materials or byproducts. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | RP-HPLC separates molecules based on hydrophobicity and is a powerful tool for purifying PEGylated products to a high degree of purity. |
| Aqueous Biphasic Systems (ABS) | For larger scale purifications, liquid-liquid extraction using aqueous biphasic systems can be an efficient method for separating PEGylated conjugates from unreacted proteins or other starting materials. |
Experimental Protocols
General Protocol for this compound Coupling with a Primary Amine
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary amine (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equivalents) in anhydrous DMF.
-
Reaction Initiation: To the stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable solvent like ethyl acetate and wash with water and brine to remove the base and other water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using an appropriate chromatographic technique such as flash column chromatography or preparative HPLC.
General Protocol for this compound Coupling with a Thiol
-
Preparation: Under an inert atmosphere, dissolve the thiol (1.1 equivalents) in anhydrous DMF. Add a base such as potassium carbonate (K2CO3) (1.5 equivalents) to the solution.
-
Reaction Initiation: Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the thiol-base mixture.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Thiol-bromo couplings are often faster than with amines.
-
Work-up: After completion, filter off the base. Dilute the filtrate with an organic solvent and wash with water to remove any remaining base and DMF.
-
Purification: Dry the organic phase, concentrate, and purify the product by chromatography.
Visualizations
Caption: General workflow for the coupling of this compound with a nucleophile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Addressing Off-Target Effects with PEGylated PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylated Proteolysis Targeting Chimeras (PROTACs). The focus is on identifying and mitigating off-target effects to enhance the specificity and therapeutic potential of your degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a PEG linker in my PROTAC design?
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC structures and offer several key advantages. They can increase the water solubility of the PROTAC molecule, which may improve cell permeability and oral absorption.[1][2][3] The length and composition of PEG linkers can be systematically varied to optimize the degradation efficiency of the target protein.[1][2] Additionally, bifunctional PEG motifs can simplify the synthesis and assembly of potent degrader molecules. The flexibility of PEG linkers can also contribute to stabilizing the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Q2: How can a PEG linker influence the off-target effects of a PROTAC?
While not a direct solution for off-target binding of the warhead or E3 ligase ligand, a PEG linker can indirectly influence a PROTAC's off-target profile in several ways:
-
Improved Physicochemical Properties: By enhancing solubility and permeability, PEG linkers can lead to more consistent and predictable cellular concentrations, which helps in distinguishing true off-targets from artifacts of poor compound behavior.
-
Altered Ternary Complex Geometry: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex. An optimized PEG linker can favor the conformation required for on-target degradation over potential off-target interactions.
-
Pharmacokinetics and Biodistribution: In vivo, PEGylation can prolong the circulation half-life of molecules, which can impact tissue distribution and potentially reduce off-tissue toxicity by altering exposure levels in non-target tissues.
Q3: My PEGylated PROTAC shows weak or no degradation of my target protein. What are the possible causes and what should I do?
Weak or no target degradation is a common issue in PROTAC development. Here are some potential causes and troubleshooting steps:
-
Poor Cell Permeability: Despite the potential benefits of PEGylation, the overall size and properties of the PROTAC may still limit its entry into cells.
-
Troubleshooting: Perform a cellular permeability assay, such as a Parallel Artificial Membrane Permeability Assay (PAMPA).
-
-
Lack of Target Engagement: The PROTAC may not be binding to the target protein inside the cell.
-
Troubleshooting: Confirm target engagement using a Cellular Thermal Shift Assay (CETSA). An increase in the thermal stability of the target protein in the presence of your PROTAC indicates engagement.
-
-
Inefficient Ternary Complex Formation: The geometry of the PROTAC may not be optimal for bringing the target protein and the E3 ligase together.
-
Troubleshooting: Assess ternary complex formation using co-immunoprecipitation (Co-IP) or proximity-based assays like TR-FRET.
-
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) that do not lead to degradation, reducing overall efficiency.
-
Troubleshooting: Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation and to see if you are observing a hook effect.
-
Q4: I am observing degradation of proteins other than my intended target. How can I confirm these are off-target effects of my PEGylated PROTAC?
Identifying and validating off-target effects is crucial for developing a selective degrader.
-
Global Proteomics: The most comprehensive approach is to use mass spectrometry-based global proteomics to identify all proteins that are downregulated upon treatment with your PROTAC. Shorter treatment times (e.g., < 6 hours) are recommended to distinguish direct from indirect effects.
-
Negative Controls: Use an inactive control PROTAC where either the target-binding or E3 ligase-binding component is modified to abolish binding. This control should not degrade the on-target or the potential off-target proteins.
-
Orthogonal Assays: Confirm the proteomics hits using a different method, such as Western blotting, for the suspected off-target proteins.
-
E3 Ligase Competition: Co-treat cells with an excess of the free E3 ligase ligand. This should prevent the degradation of both the on-target and any true off-targets that are degraded through the same E3 ligase.
Troubleshooting Guides
Guide 1: Investigating Poor On-Target Degradation
This guide provides a systematic workflow to troubleshoot experiments where your PEGylated PROTAC is not effectively degrading the protein of interest (POI).
Caption: Workflow for characterizing PROTAC off-target effects.
Data Presentation
A key aspect of assessing the impact of PEGylation is the direct comparison of a PEGylated PROTAC with its non-PEGylated (e.g., alkyl linker) counterpart. The following table summarizes the types of quantitative data you should aim to collect.
| Parameter | Assay | PEGylated PROTAC (Hypothetical Data) | Non-PEGylated PROTAC (Hypothetical Data) | Interpretation |
| On-Target Potency | Western Blot / In-Cell ELISA | DC₅₀ = 50 nM | DC₅₀ = 200 nM | The PEGylated PROTAC is more potent in degrading the target protein. |
| On-Target Efficacy | Western Blot / In-Cell ELISA | Dₘₐₓ = 95% | Dₘₐₓ = 80% | The PEGylated PROTAC achieves a higher maximal level of degradation. |
| Aqueous Solubility | Nephelometry | 150 µM | 20 µM | PEGylation significantly improves the solubility of the PROTAC. |
| Cell Permeability | PAMPA | Pₑ = 5 x 10⁻⁶ cm/s | Pₑ = 2 x 10⁻⁶ cm/s | The PEGylated PROTAC shows enhanced cell permeability. |
| Target Engagement | CETSA | ΔTₘ = +4.5°C | ΔTₘ = +4.2°C | Both PROTACs engage the target similarly in a cellular context. |
| Off-Target Hits | Global Proteomics | 5 proteins degraded >50% | 15 proteins degraded >50% | The PEGylated PROTAC demonstrates a cleaner off-target profile. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm intracellular target engagement of the PEGylated PROTAC.
Methodology:
-
Cell Treatment: Treat cells with various concentrations of the PEGylated PROTAC. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates across a range of temperatures (e.g., 40-70°C) to induce thermal denaturation of proteins.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein in each sample by Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To detect the formation of the ternary complex (POI-PROTAC-E3 Ligase) in cells.
Methodology:
-
Cell Treatment: Treat cells with the PEGylated PROTAC and a proteasome inhibitor (e.g., MG-132) to prevent degradation of the target.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for the target protein or the E3 ligase.
-
Pull-down: Use protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Detection: Elute the bound proteins and analyze for the presence of all three components (target protein, E3 ligase, and a marker for the PROTAC if available) by Western blotting.
Protocol 3: In-Cell Ubiquitination Assay
Objective: To determine if the PEGylated PROTAC induces ubiquitination of the target protein.
Methodology:
-
Cell Treatment: Treat cells with the PEGylated PROTAC and a proteasome inhibitor to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation: Perform immunoprecipitation of the target protein from the cell lysate as described in the Co-IP protocol.
-
Detection: Perform a Western blot on the immunoprecipitated samples using an antibody that specifically recognizes ubiquitin or poly-ubiquitin chains. An increase in the ubiquitin signal in the PROTAC-treated sample indicates successful target ubiquitination.
Signaling Pathway Visualization
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
References
Technical Support Center: Process Improvement for Scalable Synthesis of Cbz-PEG5-Br Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scalable synthesis of Cbz-PEG5-Br conjugates. The information is presented in a user-friendly question-and-answer format to facilitate rapid problem-solving and process optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound typically involves a two-step process:
-
Cbz Protection: The terminal amino group of an amino-PEG5-OH is protected with a carboxybenzyl (Cbz) group using benzyl chloroformate (Cbz-Cl).
-
Bromination: The terminal hydroxyl group of the resulting Cbz-PEG5-OH is then converted to a bromide using a suitable brominating agent.
Q2: What are the critical quality attributes of the starting material, amino-PEG5-OH?
The purity and integrity of the starting amino-PEG5-OH are crucial for a successful synthesis. Key quality attributes to consider include:
-
Purity: High purity (typically >95%) is essential to minimize side reactions.
-
Polydispersity Index (PDI): A low PDI indicates a homogenous PEG chain length, which is important for the final product's uniformity.
-
Absence of di-amino PEG impurities: These can lead to cross-linked byproducts that are difficult to remove.
Q3: Which analytical techniques are recommended for in-process control and final product characterization?
A combination of analytical methods should be employed to monitor the reaction progress and ensure the quality of the final this compound product.
| Analytical Technique | Purpose |
| Thin Layer Chromatography (TLC) | Rapid monitoring of reaction completion and identification of major components. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the product and quantify impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation of the starting material, intermediate, and final product. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the desired product. |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low Yield During Cbz Protection Step
Q: My Cbz protection reaction is showing low conversion to Cbz-PEG5-OH. What are the possible reasons and how can I improve the yield?
| Potential Cause | Recommended Solution |
| Inadequate Base | Ensure the use of a suitable base (e.g., triethylamine, diisopropylethylamine) in sufficient molar excess (typically 1.5-2.0 equivalents) to neutralize the HCl generated during the reaction. |
| Hydrolysis of Cbz-Cl | Use anhydrous solvents and ensure all glassware is thoroughly dried to prevent the hydrolysis of benzyl chloroformate. Add Cbz-Cl to the reaction mixture at a low temperature (0 °C) to minimize this side reaction. |
| Poor Quality Cbz-Cl | Use a fresh, high-quality source of benzyl chloroformate. Older reagents may have partially hydrolyzed. |
| Suboptimal Reaction Temperature | While the initial addition of Cbz-Cl should be at 0 °C, allowing the reaction to slowly warm to room temperature and stir for several hours (4-12 h) can drive the reaction to completion. |
Problem 2: Formation of Impurities During Bromination
Q: I am observing significant impurities in my NMR spectrum after the bromination of Cbz-PEG5-OH. What are these impurities and how can I prevent their formation?
A common issue during the bromination of PEG compounds is the cleavage of the ether linkages by the hydrogen bromide (HBr) generated in situ, especially when using reagents like phosphorus tribromide (PBr₃).
| Potential Cause | Recommended Solution |
| Ether Linkage Cleavage by HBr | Employ milder bromination reagents that do not generate strong acids as byproducts. The Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is a highly effective alternative. |
| Incomplete Reaction | Ensure the use of a slight excess of the brominating agents (e.g., 1.2-1.5 equivalents of PPh₃ and CBr₄). Monitor the reaction by TLC until the starting material is fully consumed. |
| Formation of Phosphonium Byproducts | During workup, triphenylphosphine oxide is a common byproduct of the Appel reaction. This can often be removed by column chromatography. |
Problem 3: Difficulty in Purifying the Final this compound Product
Q: I am struggling to purify this compound using standard column chromatography. The product either streaks or co-elutes with impurities. What purification strategies are recommended?
The purification of PEGylated compounds can be challenging due to their physical properties.
| Potential Cause | Recommended Solution |
| Streaking on Silica Gel | PEG compounds can interact strongly with silica gel. Consider using a less polar stationary phase or a modified mobile phase. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent system (e.g., ethyl acetate/methanol mixture) can improve separation. |
| Co-elution with Byproducts | If triphenylphosphine oxide is the primary impurity, it is generally less polar than the desired product and should elute first in a normal-phase chromatography system. Optimize the solvent gradient to achieve better separation. |
| Product is an Oil | This compound is often an oil, making recrystallization difficult. Purification by flash column chromatography is the most common method. |
Experimental Protocols
Protocol 1: Scalable Synthesis of Cbz-PEG5-OH
This protocol is adapted from a general procedure for the N-Cbz protection of amines using PEG-400 as a reaction medium.[1]
Materials:
-
Amino-PEG5-OH
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve amino-PEG5-OH (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (1.5 eq) to the solution and stir for 10 minutes.
-
Slowly add Cbz-Cl (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 10% methanol in DCM eluent).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Cbz-PEG5-OH.
Protocol 2: Scalable Bromination of Cbz-PEG5-OH via Appel Reaction
Materials:
-
Cbz-PEG5-OH
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve Cbz-PEG5-OH (1.0 eq) in anhydrous DCM.
-
Add PPh₃ (1.2 eq) and CBr₄ (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., ethyl acetate in hexane).
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the scalable synthesis of this compound.
| Parameter | Cbz Protection | Bromination (Appel Reaction) |
| Scale | 10 g | 10 g |
| Solvent | Dichloromethane | Dichloromethane |
| Reagents (equivalents) | Cbz-Cl (1.2), TEA (1.5) | PPh₃ (1.2), CBr₄ (1.2) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Temperature | 0 °C to RT | Room Temperature |
| Typical Yield | >90% | >85% |
| Purity (by HPLC) | >95% | >95% after chromatography |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Troubleshooting Logic for Low Bromination Yield
Caption: A decision tree to guide troubleshooting efforts for low yields in the bromination step.
References
Validation & Comparative
A Comparative Guide to the Characterization of Cbz-PEG5-Br and an Alternative Linker, Fmoc-NH-PEG5-COOH, by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted therapeutics, particularly with the rise of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding and E3 ligase-binding moieties plays a pivotal role in the efficacy of the final conjugate. The chemical nature, length, and protecting groups of these linkers influence solubility, stability, and the spatial orientation of the bifunctional molecule. This guide provides a detailed comparison of two prominent PEG-based linkers: Cbz-PEG5-Br and an alternative, Fmoc-NH-PEG5-COOH. The characterization of these linkers by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is crucial for quality control and ensuring the successful synthesis of the final therapeutic agent.
Product Comparison at a Glance
This guide focuses on two key heterobifunctional linkers. This compound is a valuable building block in PROTAC synthesis, while Fmoc-NH-PEG5-COOH represents a common alternative with a different protecting group strategy.
| Feature | This compound | Fmoc-NH-PEG5-COOH |
| Molecular Formula | C₂₀H₃₂BrNO₇ | C₂₇H₃₅NO₉ |
| Molecular Weight | 478.37 g/mol | 517.57 g/mol |
| Protecting Group | Carboxybenzyl (Cbz) | Fluorenylmethyloxycarbonyl (Fmoc) |
| Reactive Termini | Cbz-protected amine and a terminal bromide | Fmoc-protected amine and a terminal carboxylic acid |
| Deprotection Condition | Hydrogenolysis | Mild base (e.g., piperidine) |
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For PEG linkers, ¹H NMR provides information on the integrity of the repeating ethylene glycol units and the presence of the terminal functional groups and protecting groups.
Predicted ¹H NMR Spectral Data for this compound
The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals for the Cbz protecting group, the PEG backbone, and the methylene groups adjacent to the terminal bromine and the carbamate.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic protons of the Cbz group |
| ~5.10 | s | 2H | Benzyl protons (-CH₂-) of the Cbz group |
| ~3.75 | t | 2H | -CH₂- adjacent to the terminal bromine |
| ~3.65 | m | 16H | Repeating ethylene glycol units (-O-CH₂-CH₂-O-) |
| ~3.55 | t | 2H | -CH₂- adjacent to the carbamate nitrogen |
| ~3.45 | t | 2H | -CH₂- adjacent to the carbamate oxygen |
Predicted ¹H NMR Spectral Data for Fmoc-NH-PEG5-COOH
Fmoc-NH-PEG5-COOH would show distinct signals for the fluorenyl group of the Fmoc protecting group, in addition to the PEG chain and the methylene groups adjacent to the terminal carboxylic acid.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.80 | d | 2H | Aromatic protons of the Fmoc group |
| ~7.65 | d | 2H | Aromatic protons of the Fmoc group |
| ~7.40 | t | 2H | Aromatic protons of the Fmoc group |
| ~7.30 | t | 2H | Aromatic protons of the Fmoc group |
| ~4.40 | d | 2H | Methylene protons (-CH₂-) of the Fmoc group |
| ~4.25 | t | 1H | Methane proton (-CH-) of the Fmoc group |
| ~3.65 | m | 16H | Repeating ethylene glycol units (-O-CH₂-CH₂-O-) |
| ~3.50 | t | 2H | -CH₂- adjacent to the amide nitrogen |
| ~2.60 | t | 2H | -CH₂- adjacent to the carboxylic acid |
Characterization by Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and elemental composition of the synthesized linkers. For this compound, the presence of bromine is a key feature that can be identified by its isotopic pattern.
Predicted Mass Spectrum for this compound
Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion.
| m/z (relative to [M+H]⁺) | Ion Species | Expected Relative Intensity |
| 478.1 | [M(⁷⁹Br)+H]⁺ | ~100% |
| 480.1 | [M(⁸¹Br)+H]⁺ | ~98% |
| 500.1 | [M(⁷⁹Br)+Na]⁺ | Variable |
| 502.1 | [M(⁸¹Br)+Na]⁺ | Variable |
The observation of this M and M+2 pattern with nearly equal intensities is a strong confirmation of the presence of a single bromine atom in the molecule.
Predicted Mass Spectrum for Fmoc-NH-PEG5-COOH
The mass spectrum of Fmoc-NH-PEG5-COOH would be simpler in terms of its isotopic pattern for the molecular ion, as it does not contain elements with prominent heavier isotopes like bromine.
| m/z (relative to [M+H]⁺) | Ion Species |
| 518.6 | [M+H]⁺ |
| 540.6 | [M+Na]⁺ |
Experimental Protocols
Detailed and optimized experimental protocols are critical for obtaining high-quality analytical data. Below are generalized protocols for the NMR and MS analysis of these PEG linkers.
¹H NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the PEG linker in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a relaxation delay of at least 2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals and assign them to the corresponding protons in the molecule.
-
LC-MS (ESI-QTOF) Protocol
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the PEG linker in a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute this stock solution to a final concentration of 10-50 µM with the initial mobile phase.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 120 °C.
-
Mass Range: m/z 100 - 1000.
-
Data Acquisition: Acquire data in full scan mode.
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) and the extracted ion chromatograms (EICs) for the expected m/z values.
-
Analyze the mass spectrum of the eluting peak to confirm the molecular weight and isotopic pattern.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the characterization process.
By following these detailed characterization protocols and understanding the expected spectral features, researchers can confidently verify the identity and purity of their this compound and other PEG-based linkers, ensuring the quality and reproducibility of their subsequent bioconjugation and drug development efforts.
Navigating the Analytical Maze: A Comparative Guide to HPLC and LC-MS Analysis of PROTACs with Cbz-PEG5-Br
The analysis of Proteolysis Targeting Chimeras (PROTACs) presents unique challenges due to their hybrid nature, combining features of both small molecules and biologics. For researchers working with PROTACs containing the Cbz-PEG5-Br linker, selecting the appropriate analytical technique is crucial for accurate characterization and quantification. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), offering supporting data and detailed experimental protocols to aid in methodology selection and development.
The this compound linker incorporates a flexible polyethylene glycol (PEG) chain, which can enhance solubility and influence the PROTAC's conformational properties.[1] These characteristics, along with the relatively large size of PROTACs, necessitate highly sensitive and selective analytical methods to ensure data accuracy, especially in complex biological matrices.[2][3]
At a Glance: HPLC vs. LC-MS for PROTAC Analysis
The choice between HPLC-UV and LC-MS hinges on the specific analytical goal, whether it be routine purity assessment or sensitive bioanalysis.
| Feature | HPLC with UV Detection | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Selectivity | Moderate; relies on chromatographic separation. Co-elution can be a significant issue, especially in complex mixtures.[4] | High to Very High; distinguishes compounds based on both retention time and mass-to-charge ratio (m/z). Tandem MS (MS/MS) provides exceptional selectivity.[4] |
| Sensitivity | Lower (ng-µg range); generally sufficient for purity analysis of bulk material. | Very High (pg-fg range); essential for pharmacokinetic (PK) studies and analysis in biological matrices where concentrations are low. |
| Structural Information | None; provides retention time and UV absorbance, but no molecular weight or structural data. | Provides molecular weight information. Tandem MS (MS/MS) yields fragmentation patterns that can elucidate the structure of the molecule and its metabolites. |
| Quantitative Accuracy | Good for well-resolved peaks; can be compromised by interfering substances. | Excellent; high selectivity minimizes matrix effects, leading to more accurate and precise quantification, especially at low concentrations. |
| Complexity & Cost | Relatively simple and lower cost. | More complex instrumentation and higher operational costs. |
| Ideal Application | Purity assessment of synthesized PROTACs and linkers, in-process control. | Characterization, metabolite identification, and quantification in complex matrices (e.g., plasma, cell lysates) for DMPK and PK/PD studies. |
Quantitative Performance of LC-MS/MS for PROTAC Analysis
LC-MS/MS is the gold standard for the sensitive quantification of PROTACs in biological samples. The following table summarizes typical performance data from published methods for various PROTACs, demonstrating the high sensitivity and wide dynamic range achievable.
| PROTAC Analyte | Lower Limit of Quantification (LLOQ) | Linear Dynamic Range | Matrix | Reference |
| TL 13-112 | 10 pg/mL | 10 - 15000 pg/mL | Rat Plasma | |
| PROTACs-3-gefitinib | 20 pg/mL | 0.02 - 1000 ng/mL | Rat Plasma | |
| ARV-110 | 0.5 ng/mL | 0.5 - 500 ng/mL | Rat Plasma | |
| ARV-471 | 0.5 ng/mL | 0.5 - 500 ng/mL | Rat Plasma | |
| ARV-110 | 2 ng/mL | 2 - 3000 ng/mL | Rat & Mouse Plasma | |
| LC-2 | Not Specified | 2 - 3000 ng/mL | Rat Plasma |
Experimental Protocols
The following are detailed, representative protocols that can serve as a starting point for the development of analytical methods for PROTACs containing a this compound linker. Note: These protocols are general and will likely require optimization for the specific PROTAC molecule.
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol is suitable for determining the purity of a synthesized PROTAC.
1. Sample Preparation:
- Dissolve the PROTAC sample in a suitable organic solvent (e.g., DMSO, Acetonitrile) to a final concentration of approximately 1 mg/mL.
- Further dilute the stock solution with the initial mobile phase composition to a working concentration of ~50-100 µg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
- Gradient:
- 0-5 min: 10% B
- 5-25 min: 10% to 95% B
- 25-30 min: 95% B
- 30.1-35 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- UV Detection: 254 nm or a wavelength appropriate for the chromophores in the PROTAC.
Protocol 2: LC-MS/MS Method for Quantification in Plasma
This protocol is designed for the sensitive quantification of a PROTAC in a biological matrix like plasma, which is essential for pharmacokinetic studies.
1. Sample Preparation (Protein Precipitation):
- Thaw plasma samples on ice.
- To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of 50:50 water:acetonitrile with 0.1% formic acid.
- Transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
- LC System: UPLC or HPLC system.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A rapid gradient is often employed, for example:
- 0-0.5 min: 5% B
- 0.5-2.5 min: 5% to 95% B
- 2.5-3.0 min: 95% B
- 3.1-4.0 min: 5% B (re-equilibration)
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
Visualizing the Process
To better illustrate the workflows and decision-making processes, the following diagrams are provided.
References
The Impact of Linker Composition on PROTAC Efficacy: A Comparative Analysis of Cbz-PEG5-Br and Alkyl Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. The linker, which connects the target protein binder and the E3 ligase ligand, is far more than a simple spacer; its chemical composition profoundly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its protein degradation efficiency. This guide provides an objective comparison of two commonly employed linker types: the hydrophilic Cbz-PEG5-Br linker and traditional hydrophobic alkyl linkers, supported by representative experimental data and detailed protocols.
The choice of linker can dramatically alter the performance of a PROTAC. Polyethylene glycol (PEG) linkers, such as this compound, are known to enhance the aqueous solubility of PROTAC molecules, a crucial factor for bioavailability.[1][2] In contrast, alkyl linkers, composed of saturated hydrocarbon chains, are more hydrophobic, which can improve cell permeability but may negatively impact solubility.[2][3] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation.[3]
Quantitative Comparison of PROTAC Performance
The following tables summarize representative data illustrating the impact of linker composition on key PROTAC performance metrics. The data is based on trends observed in multiple studies investigating the degradation of the well-characterized target protein, BRD4.
Table 1: Physicochemical Properties of Representative BRD4-Targeting PROTACs
| PROTAC Linker | Molecular Weight ( g/mol ) | Calculated logP | Topological Polar Surface Area (Ų) |
| Alkyl (C8) | ~780 | ~4.5 | ~160 |
| This compound | ~920 | ~3.0 | ~200 |
Note: Values are illustrative and compiled from various sources in the literature.
Table 2: In Vitro Performance of Representative BRD4-Targeting PROTACs
| PROTAC Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (10⁻⁶ cm/s) |
| Alkyl (C8) | 50 | >90 | ~2.0 |
| This compound | 25 | >95 | ~1.2 |
Note: DC₅₀ and Dₘₐₓ values are cell-line dependent. Data is representative of typical findings in the literature.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of PROTAC performance.
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
ITC measures the heat changes associated with binding events, providing thermodynamic parameters for the formation of the PROTAC-induced ternary complex.
Protocol:
-
Sample Preparation: Prepare solutions of the target protein (e.g., BRD4), the E3 ligase (e.g., VHL or Cereblon), and the PROTAC in the same dialysis buffer.
-
Binary Titrations:
-
PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes.
-
PROTAC into Target Protein: Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution. Perform a series of injections and record the heat changes.
-
-
Ternary Titration: Fill the ITC cell with a solution containing both the E3 ligase and the target protein. Fill the syringe with the PROTAC solution. The resulting thermogram will represent the formation of the ternary complex.
-
Data Analysis: Integrate the raw ITC data to obtain the heat change per injection. Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) for each interaction. Analyze the ternary titration data to determine the apparent binding affinity in the presence of both proteins and calculate the cooperativity factor (α).
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
Protocol:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., near the DC₅₀ value) for a shorter time course (e.g., 2-6 hours). Include a vehicle control and a proteasome inhibitor (e.g., MG132) co-treatment group.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody conjugated to magnetic or agarose beads.
-
Western Blotting: Wash the beads to remove non-specifically bound proteins. Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Transfer the proteins to a membrane and perform a Western blot using an antibody that recognizes ubiquitin. A smear of high-molecular-weight bands in the PROTAC-treated and proteasome inhibitor-treated lanes indicates polyubiquitination of the target protein.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is essential for a clear understanding of PROTAC mechanisms and evaluation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A rational workflow for PROTAC linker selection and optimization.
Conclusion
The linker is a critical component in PROTAC design, with its composition significantly impacting the molecule's overall performance. This compound linkers generally offer improved solubility and can lead to highly potent degraders, although their increased polarity might slightly reduce passive cell permeability compared to more hydrophobic alkyl linkers. Conversely, while alkyl linkers can enhance cell uptake, they may pose challenges related to aqueous solubility. The optimal choice of linker requires a careful balance of these properties and must be empirically determined for each specific PROTAC system. By systematically evaluating linker types using the biophysical and cellular assays outlined in this guide, researchers can rationally design and optimize PROTACs for enhanced therapeutic efficacy.
References
The Balancing Act: How PEG Linker Length Dictates In-Vitro and In-Vivo Performance
For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision that significantly influences the therapeutic efficacy, stability, and pharmacokinetic profile of a bioconjugate. The length of the PEG chain, ranging from a few ethylene glycol units to large polymers, can dramatically alter the performance of molecules such as antibody-drug conjugates (ADCs), proteins, and nanoparticles. This guide provides an objective comparison of different PEG linker lengths, supported by experimental data, to inform the rational design of next-generation therapeutics.
The incorporation of PEG linkers, a process known as PEGylation, is a widely adopted strategy to enhance the solubility, stability, and circulation half-life of therapeutic agents.[1][2] Shorter PEG linkers can be advantageous for creating compact conjugates, while longer linkers are often necessary to overcome steric hindrance and improve solubility, particularly for hydrophobic drug payloads.[3] However, the optimal PEG linker length is often a trade-off between favorable in-vitro and in-vivo properties.[4]
Comparative Analysis of PEG Linker Lengths
The selection of a PEG linker necessitates a careful balance between enhancing pharmacokinetic properties and maintaining potent biological activity. The following tables summarize quantitative data from various studies, comparing key performance metrics across different PEG linker lengths.
In-Vitro Performance
| Property | Short PEG Linker (e.g., PEG2-PEG12) | Long PEG Linker (e.g., >PEG12, >2kDa) | Key Findings |
| Cytotoxicity (ADCs) | Generally higher potency (lower IC50) | Can lead to reduced potency (higher IC50) | A study on affibody-drug conjugates showed that modification with 4 kDa and 10 kDa PEG chains reduced cytotoxicity by approximately 6.5- and 22.5-fold, respectively, compared to a non-PEGylated conjugate.[5] |
| Receptor Binding Affinity | May result in higher binding affinity in some cases | Can decrease binding affinity due to steric hindrance | For certain receptor-ligand interactions, a shorter, more constrained linker may be beneficial, leading to a lower IC50 value. Conversely, longer linkers might be necessary to overcome steric hindrance for bulky payloads. |
| Stability | May favor stability in some instances | Can enhance stability by shielding from proteolysis and aggregation | PEGylation, in general, enhances the stability of proteins against thermal and chemical denaturation and proteolytic degradation. Longer PEG chains can offer greater protection. |
| Solubility | Improves solubility of hydrophobic molecules | Provides a more significant increase in solubility | The hydrophilic nature of PEG improves the aqueous solubility of conjugated molecules. This is particularly important for ADCs with hydrophobic payloads to prevent aggregation. |
In-Vivo Performance
| Property | Short PEG Linker (e.g., PEG2-PEG12) | Long PEG Linker (e.g., >PEG12, >2kDa) | Key Findings |
| Pharmacokinetics (Half-life) | Shorter half-life | Significantly increased half-life | In a study with affibody-drug conjugates, a 4 kDa PEG chain extended the half-life by 2.5-fold, while a 10 kDa PEG chain resulted in an 11.2-fold increase compared to a non-PEGylated version. |
| Clearance | Faster clearance | Slower clearance | Increasing PEG linker length generally leads to a decrease in clearance rate. For ADCs, a PEG8 side chain was found to be the minimum length to achieve optimal slower clearance. |
| Tumor Accumulation | Lower accumulation | Higher accumulation | ADCs with 8, 12, and 24 PEG units in the linker showed significantly higher tumor exposures compared to those with 2 and 4 PEG units. |
| In-Vivo Efficacy | May have lower efficacy due to rapid clearance | Generally enhanced efficacy | In xenograft models, ADCs with longer PEG linkers (8, 12, and 24 units) resulted in a 75-85% reduction in tumor weight, compared to a 35-45% reduction for ADCs with shorter PEG linkers (2 and 4 units). |
| Immunogenicity | May offer some shielding | More effective at reducing immunogenicity | The PEG chain can shield the conjugated molecule from the immune system, potentially reducing its immunogenicity. However, anti-PEG antibodies can still be generated. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are representative protocols for key experiments cited in the comparison.
In-Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effect of a PEGylated compound on cancer cells.
Procedure:
-
Cell Culture: Plate cancer cells (e.g., NCI-N87) in a 96-well plate and incubate overnight.
-
Compound Treatment: Add varying concentrations of the PEGylated compounds (and controls) to the wells.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Pharmacokinetic (PK) Study in Rodents
Objective: To evaluate the pharmacokinetic profile of ADCs with different PEG linker lengths.
Procedure:
-
Animal Model: Use healthy mice or rats for the study.
-
Administration: Administer the ADCs intravenously at a specific dose.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr) post-injection.
-
Sample Processing: Isolate plasma from the blood samples.
-
Quantification: Determine the concentration of the ADC in the plasma using an ELISA that detects the antibody portion of the conjugate.
In-Vivo Efficacy (Xenograft) Study
Objective: To assess the anti-tumor efficacy of PEGylated compounds in a tumor-bearing animal model.
Procedure:
-
Tumor Inoculation: Subcutaneously implant human tumor cells (e.g., L540cy) into immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups and administer the PEGylated compounds, controls, and vehicle according to a defined schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.
Visualizing the Impact of PEG Linker Length
Diagrams generated using Graphviz illustrate key concepts and workflows in the evaluation of PEG linker lengths.
Caption: General structure of a PEGylated bioconjugate.
Caption: Experimental workflow for comparing different PEG linker lengths.
Caption: The trade-off between in-vitro potency and in-vivo efficacy.
Conclusion
The length of the PEG linker is a critical design parameter in the development of bioconjugates, with a profound impact on their therapeutic index. While shorter PEG linkers may lead to higher in-vitro potency, longer linkers generally enhance pharmacokinetic properties and in-vivo efficacy, especially for hydrophobic payloads. This trade-off underscores the importance of empirical evaluation through a systematic workflow. The optimal PEG linker length is highly context-dependent, influenced by the specific antibody or targeting moiety, the physicochemical properties of the payload, and the biological target. By carefully considering the interplay between linker length and the desired therapeutic outcome, researchers can rationally design more effective and safer bioconjugates.
References
Unlocking Potency and Efficacy: A Comparative Analysis of PROTACs Featuring PEG-Based Linkers
For researchers and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key component influencing a PROTAC's efficacy is the linker connecting the target protein binder and the E3 ligase ligand. This guide provides a comparative analysis of the degradation performance (DC50 and Dmax values) of PROTACs that utilize Polyethylene Glycol (PEG)-based linkers, such as Cbz-PEG5-Br, offering valuable insights supported by experimental data and detailed protocols.
Quantitative Comparison of PEG-Containing PROTACs
The length and composition of the PEG linker play a pivotal role in the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately dictates the efficiency of protein degradation.[1] Systematic studies have shown that varying the PEG linker length can significantly impact the degradation potency (DC50) and the maximal degradation (Dmax) of a PROTAC.[2] The optimal linker length is not universal and is highly dependent on the specific target protein and E3 ligase combination.[2][]
Below are tables summarizing the DC50 and Dmax values for PROTACs with PEG linkers targeting different proteins of interest.
Table 1: Degradation Performance of BTK-Targeting PROTACs with PEG-Based Linkers
| PROTAC Name | Linker Composition/Length | Cell Line | DC50 (nM) | Dmax (%) |
| MT802 | PEG linker | MOLM-14 | ~10 | >95 |
| RC-1 | PEG-based linker | Mino | 8-40 | >90 |
| PROTAC 7 | PEG linker | Ramos | ~50 | ~90 |
Data sourced from multiple studies investigating Bruton's Tyrosine Kinase (BTK) degradation.[4]
Table 2: Degradation Performance of BRD4-Targeting PROTACs with PEG-Based Linkers
| PROTAC Name | Linker Composition/Length | Cell Line | DC50 (nM) | Dmax (%) |
| Compound 29 | 12-atom PEG composition | MDA-MB-231 | ~100 | >80 |
| MZ1 Analog | PEG linker | HER2+ cell lines | Not specified | >80 |
Data compiled from research on Bromodomain-containing protein 4 (BRD4) degraders.
Table 3: Impact of Linker Length on TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | 12 | <1000 | >80 |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
This table illustrates the critical influence of linker length on the degradation of Tank-binding kinase 1 (TBK1), with a 21-atom linker showing optimal performance.
Experimental Protocols
Accurate determination of DC50 and Dmax values is fundamental to the characterization of PROTACs. Below are detailed methodologies for two common assays.
Protocol 1: Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, MOLM-13) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay to ensure equal protein loading for each sample.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.
-
Protocol 2: HiBiT-Based Assay for Live-Cell Protein Degradation
This method offers a sensitive, real-time approach to quantify protein degradation.
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the target protein in the desired cell line.
-
-
Cell Plating:
-
Plate the HiBiT-tagged cells in a 96-well or 384-well plate.
-
-
Assay Preparation and Compound Addition:
-
Prepare serial dilutions of the PROTAC in the appropriate assay medium.
-
Add the PROTAC dilutions to the cells.
-
-
Luminescence Measurement:
-
For endpoint assays, add a lytic detection reagent containing LgBiT protein and substrate to the cells after the desired treatment duration.
-
For kinetic assays, add a non-lytic reagent containing LgBiT and substrate to the cells before adding the PROTAC.
-
Measure the luminescence signal using a luminometer. The signal is proportional to the amount of HiBiT-tagged protein.
-
-
Data Analysis:
-
Normalize the luminescence readings to a vehicle control.
-
Plot the normalized data against the logarithm of the PROTAC concentration and fit with a dose-response curve to calculate the DC50 and Dmax values.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for DC50/Dmax Determination.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Biophysical Assays for Ternary Complex Analysis
For researchers, scientists, and drug development professionals, understanding the formation and stability of ternary complexes is crucial for elucidating biological mechanisms and advancing therapeutic strategies. This guide provides a comprehensive comparison of key biophysical assays used to measure these intricate interactions, supported by experimental data and detailed protocols.
The study of ternary complexes, where two molecules bind to a central scaffold, is fundamental in various biological contexts, including signal transduction, enzyme regulation, and drug action. A notable application is in the development of Proteolysis Targeting Chimeras (PROTACs), which induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the degradation of the target. The ability to accurately measure the affinity, kinetics, and thermodynamics of these complexes is paramount for successful drug design and optimization.
This guide delves into a range of powerful biophysical techniques, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Resonance Energy Transfer (FRET), Bioluminescence Resonance Energy Transfer (BRET), Microscale Thermophoresis (MST), and Fluorescence Polarization (FP). Each method offers unique advantages and is suited to different experimental questions.
Comparative Analysis of Biophysical Assays
The selection of an appropriate assay depends on several factors, including the nature of the interacting molecules, the desired throughput, and the specific parameters to be measured (affinity, kinetics, or thermodynamics). The following tables provide a quantitative comparison of these techniques, with a focus on their application in studying PROTAC-mediated ternary complexes.
Table 1: Quantitative Comparison of Biophysical Assays for Ternary Complex Analysis
| Assay | Principle | Parameters Measured | Typical Affinity Range | Throughput | Labeling Requirement | Sample Consumption |
| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface.[1][2][3] | K_D, k_on, k_off, stoichiometry, cooperativity.[4][5] | pM to mM | Medium to High | Label-free | Low |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding. | K_D, ΔH, ΔS, stoichiometry, cooperativity. | nM to µM | Low | Label-free | High |
| Fluorescence Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorophores in close proximity. | Proximity, relative binding affinity, kinetics (in some setups). | Dependent on assay format | High | Both partners labeled | Low |
| Bioluminescence Resonance Energy Transfer (BRET) | Energy transfer from a bioluminescent donor to a fluorescent acceptor. | Proximity, relative binding affinity, kinetics in live cells. | Dependent on assay format | High | Both partners labeled | Low |
| Microscale Thermophoresis (MST) | Movement of molecules in a temperature gradient, which changes upon binding. | K_D | pM to mM | Medium to High | One partner labeled | Very Low |
| Fluorescence Polarization (FP) | Change in the polarization of emitted light from a fluorescently labeled molecule upon binding to a larger partner. | K_D, cooperativity. | nM to µM | High | One partner labeled | Low |
Table 2: Kinetic and Thermodynamic Data for PROTAC-Mediated Ternary Complexes
This table presents a selection of published data for the well-characterized PROTAC MZ1, which brings together the VHL E3 ligase and the BRD4 protein.
| Technique | System | Parameter | Value | Reference |
| SPR | VHL / MZ1 / BRD4BD2 | K_D (ternary) | 1.21 nM | |
| k_on (ternary) | 1.2 x 106 M-1s-1 | |||
| k_off (ternary) | 1.4 x 10-3 s-1 | |||
| Cooperativity (α) | 97.93 | |||
| ITC | VHL / MZ1 / BRD4BD2 | K_D (ternary) | 4 nM | |
| ΔH (ternary) | -11.8 kcal/mol | |||
| Cooperativity (α) | 15 | |||
| NanoBRET | HiBiT-BRD4 / HaloTag-VHL + ARV-771 | EC50 (Ternary Complex Formation) | ~10 nM |
Note: Cooperativity (α) is the ratio of the binary binding affinity to the ternary binding affinity. A value greater than 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.
Experimental Protocols and Workflows
Detailed methodologies are essential for reproducible and reliable results. Below are outlines of experimental protocols for key assays, followed by visual representations of the workflows.
Surface Plasmon Resonance (SPR) Experimental Protocol
SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions.
-
Immobilization of Ligand:
-
One of the binding partners (e.g., the E3 ligase) is immobilized on the sensor chip surface. Common methods include amine coupling or capture of a tagged protein (e.g., biotinylated protein on a streptavidin-coated chip).
-
-
Binary Interaction Analysis:
-
A series of concentrations of the second binding partner (e.g., the PROTAC) is injected over the immobilized ligand to determine the binary binding affinity (K_D) and kinetics (k_on, k_off).
-
-
Ternary Complex Analysis:
-
A constant, saturating concentration of the third binding partner (e.g., the target protein) is mixed with a series of concentrations of the second partner (PROTAC).
-
This mixture is then injected over the immobilized ligand (E3 ligase).
-
The resulting sensorgrams are analyzed to determine the ternary K_D and kinetic rates.
-
-
Data Analysis:
-
The data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to extract kinetic and affinity constants.
-
Cooperativity is calculated by comparing the binary and ternary binding affinities.
-
SPR Workflow for Ternary Complex Analysis.
Isothermal Titration Calorimetry (ITC) Experimental Protocol
ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation:
-
All binding partners must be in the same, precisely matched buffer to minimize heats of dilution.
-
The concentrations of the titrant (in the syringe) and the sample (in the cell) need to be accurately determined. Typically, the titrant concentration is 10-20 times higher than the sample concentration.
-
-
Binary Titrations:
-
To determine the binary interactions, titrate the PROTAC into the E3 ligase and the PROTAC into the target protein in separate experiments.
-
-
Ternary Titration:
-
To measure the ternary complex formation, titrate the target protein into a solution containing the E3 ligase pre-saturated with the PROTAC.
-
-
Data Acquisition:
-
A series of small injections of the titrant are made into the sample cell, and the heat change for each injection is measured.
-
-
Data Analysis:
-
The integrated heat per injection is plotted against the molar ratio of the reactants.
-
The resulting isotherm is fitted to a suitable binding model to determine the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n). The entropy (ΔS) can then be calculated.
-
ITC Workflow for Ternary Complex Analysis.
FRET and BRET Experimental Protocols (Cell-Based)
FRET and BRET are powerful techniques for studying protein-protein interactions within the native environment of living cells.
-
Construct Generation:
-
Create fusion proteins where the target protein and E3 ligase are tagged with a FRET or BRET pair (e.g., CFP/YFP for FRET, or a luciferase and a fluorescent protein for BRET).
-
-
Cell Transfection and Expression:
-
Co-transfect cells with the fusion protein constructs and allow for protein expression.
-
-
Assay Execution:
-
For FRET, excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
For BRET, add the luciferase substrate and measure the luminescence from the donor and the fluorescence from the acceptor.
-
-
PROTAC/Drug Treatment:
-
Treat the cells with varying concentrations of the PROTAC or compound of interest.
-
-
Data Acquisition and Analysis:
-
Measure the FRET or BRET ratio (acceptor emission / donor emission) at different time points and compound concentrations.
-
An increase in the ratio indicates the formation of the ternary complex.
-
Cell-Based FRET/BRET Workflow.
Signaling Pathway Illustration: PROTAC-Mediated Protein Degradation
The formation of a ternary complex is the initial and critical step in the mechanism of action for PROTACs. The following diagram illustrates this pathway.
PROTAC-Mediated Degradation Pathway.
Conclusion
The biophysical characterization of ternary complexes is a multifaceted endeavor that requires a careful selection of appropriate techniques. SPR and ITC stand out as label-free methods that provide high-quality kinetic and thermodynamic data, respectively. FRET and BRET are invaluable for studying these interactions in a cellular context, while MST and FP offer higher throughput options for screening and affinity determination. By leveraging the strengths of these assays, researchers can gain deep insights into the mechanisms of ternary complex formation and stability, thereby accelerating the discovery and development of novel therapeutics.
References
- 1. biorxiv.org [biorxiv.org]
- 2. aragen.com [aragen.com]
- 3. Leveraging Surface Plasmon Resonance for Characterizing Ternary Complexes - Aragen Life Sciences [aragen.com]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cytivalifesciences.com [cytivalifesciences.com]
A Head-to-Head Comparison of Cbz-PEG5-Br and Other Heterobifunctional Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of heterobifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of the efficacy, selectivity, and pharmacokinetic properties of these molecules. This guide provides an objective comparison of Cbz-PEG5-Br, a polyethylene glycol (PEG)-based linker, with other classes of heterobifunctional linkers, supported by representative experimental data and detailed methodologies.
Heterobifunctional linkers are broadly categorized based on their chemical composition and flexibility, with PEG, alkyl, and rigid linkers being the most common. The choice of linker significantly impacts the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[1][2]
The Rise of PEG Linkers in PROTAC Design
PEG linkers have gained prominence in PROTAC design due to their advantageous physicochemical properties.[1][] Their hydrophilicity can enhance the solubility and cell permeability of the often-hydrophobic PROTAC molecules.[] The flexibility and defined length of PEG chains allow for precise control over the distance and orientation between the two binding ligands, which is crucial for optimizing ternary complex formation.
This compound is a heterobifunctional linker featuring a five-unit PEG chain. One terminus is a bromoalkyl group, suitable for reaction with nucleophiles like phenols or amines, while the other end is a carboxybenzyl (Cbz)-protected amine. The Cbz group can be deprotected to reveal a primary amine, which can then be coupled to a warhead or an E3 ligase ligand. This linker is primarily utilized in the synthesis of PROTACs.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 indicates higher potency, while a higher Dmax signifies greater degradation efficacy. The following tables summarize representative data illustrating the impact of linker type and length on PROTAC performance. While direct head-to-head data for this compound is not extensively published in comparative studies, the data presented for other PEG-based linkers can provide valuable insights into its expected performance.
Table 1: Impact of Linker Type on Bruton's Tyrosine Kinase (BTK) Degradation
| Linker Type | PROTAC Example | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
| PEG | MT-802 | BTK | CRBN | <1 | >95 | |
| Alkyl/PEG Hybrid | P13I | BTK | CRBN | ~10 | >90 | |
| Reversible Covalent | RC-1 | BTK | CRBN | 8-40 | >85 |
This table presents illustrative data from various sources and is not a direct head-to-head comparison from a single study.
Table 2: Influence of PEG Linker Length on Target Protein Degradation
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | 12 | >1000 | <20 | |
| Estrogen Receptor α (ERα) | 16 | ~100 | >80 | |
| BTK | 8 (2 PEG units) | >1000 | Not significant | |
| BTK | 14 (4 PEG units) | ~100 | >80 | |
| CRABP-II | Short PEG | Selective for CRABP-II | >90 | |
| CRABP-I | Long PEG | Selective for CRABP-I | >90 |
This table provides representative data to highlight the importance of linker length optimization for achieving potent and selective degradation.
Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation and comparison of heterobifunctional linkers. Below are detailed methodologies for key experiments in PROTAC development.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general procedure for incorporating the this compound linker to synthesize a PROTAC molecule.
Materials:
-
This compound
-
Target protein ligand with a suitable nucleophilic group (e.g., a phenol or amine)
-
E3 ligase ligand with a carboxylic acid group (e.g., pomalidomide derivative)
-
Deprotection reagent (e.g., H2/Pd/C)
-
Peptide coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., silica gel for chromatography, HPLC system)
Procedure:
-
Alkylation: Dissolve the target protein ligand and this compound in an anhydrous solvent like DMF. Add a suitable base (e.g., K2CO3 or Cs2CO3) and stir the reaction at room temperature or elevated temperature until completion, monitored by TLC or LC-MS. Purify the resulting Cbz-protected intermediate by column chromatography.
-
Cbz Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., methanol or ethyl acetate). Add a palladium on carbon (Pd/C) catalyst and subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) until the deprotection is complete (monitored by LC-MS). Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the amine-linker-target ligand intermediate.
-
Amide Coupling: Dissolve the E3 ligase ligand, the amine-linker-target ligand intermediate, HATU, and DIPEA in anhydrous DMF. Stir the reaction at room temperature until completion (monitored by LC-MS).
-
Purification: Purify the final PROTAC product by preparative HPLC to achieve high purity. Characterize the final compound by LC-MS and NMR.
Protocol 2: Western Blotting for Target Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol outlines a method to assess the formation and stability of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified target protein and E3 ligase complex
-
PROTAC of interest
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize the E3 ligase complex onto the surface of a sensor chip using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of the target protein alone over the immobilized E3 ligase to assess binary interaction.
-
Ternary Complex Analysis: Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase surface.
-
Data Analysis: The resulting sensorgrams will show the binding response. Fit the data to appropriate binding models to determine the kinetic parameters (kon, koff) and affinity (KD) of the ternary complex. Cooperativity can be calculated by comparing the binding affinity of the target protein to the E3 ligase in the presence and absence of the PROTAC.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
References
A Comparative Guide to the Pharmacokinetic Profiling of Cbz-PEG5-Br Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) profile of a representative Cbz-PEG5-Br based PROTAC with established alternatives, supported by experimental data and detailed methodologies. The aim is to offer a comprehensive resource for researchers engaged in the design and development of novel proteolysis-targeting chimeras (PROTACs).
Introduction to PROTACs and the Importance of Pharmacokinetics
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy and its drug-like properties, including its pharmacokinetic profile.
The pharmacokinetic properties of a drug—absorption, distribution, metabolism, and excretion (ADME)—determine its concentration and duration of action in the body. For PROTACs, which often possess high molecular weights and complex structures that fall "beyond the rule of five," achieving favorable pharmacokinetics is a significant challenge. Understanding and optimizing the PK profile is therefore paramount for the successful clinical translation of these promising therapeutics.
This guide focuses on PROTACs utilizing a this compound linker, a common building block in PROTAC synthesis, and compares its hypothetical pharmacokinetic profile with two well-characterized PROTACs, ARV-110 and MZ1.
Pharmacokinetic Data Comparison
The following table summarizes the key in vitro and in vivo pharmacokinetic parameters for a hypothetical this compound based BRD4-targeting PROTAC, alongside the experimentally determined data for the clinical-stage androgen receptor (AR) degrader ARV-110 and the preclinical BRD4 degrader MZ1.
| Parameter | Hypothetical this compound BRD4 PROTAC | ARV-110 (AR-targeting) | MZ1 (BRD4-targeting) |
| In Vitro ADME | |||
| Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | Low to Moderate (e.g., 0.5 - 2.0) | Low | Very Low |
| Efflux Ratio (Papp B→A / Papp A→B) | > 2 (Substrate for efflux transporters) | Moderate | High |
| Human Liver Microsomal Stability (T½, min) | Moderate (e.g., 30 - 60) | > 120[1] | Short |
| Mouse Liver Microsomal Stability (T½, min) | Moderate (e.g., 20 - 40) | 415[1] | Short |
| Rat Liver Microsomal Stability (T½, min) | Moderate (e.g., 25 - 50) | 2215[1] | Not Reported |
| Plasma Protein Binding (%) | High (>99%) | >99.95%[2] | High |
| In Vivo Pharmacokinetics (Rodent) | |||
| Oral Bioavailability (%) | Low to Moderate (e.g., 10 - 30%) | Rat: 23.83%, Mouse: 37.89%[3] | Low |
| Clearance (CL) | Moderate to High | Rat: 413.6 mL/h/kg (IV), Mouse: 180.9 mL/h/kg (IV) | High |
| Volume of Distribution (Vss) | Moderate to High | Rat: Moderate, Mouse: 2366 mL/kg (IV) | High |
| Half-life (T½) | Short to Moderate | Rat: Moderate, Mouse: Long | Short |
Experimental Protocols
Detailed methodologies for the key pharmacokinetic experiments cited are provided below.
In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the rate of metabolism of a PROTAC by phase I enzymes, primarily cytochrome P450s.
Protocol:
-
Preparation of Reagents:
-
Pooled liver microsomes (human, rat, or mouse) are thawed on ice.
-
A stock solution of the PROTAC is prepared in a suitable organic solvent (e.g., DMSO).
-
An NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in phosphate buffer (pH 7.4).
-
-
Incubation:
-
The PROTAC stock solution is diluted in phosphate buffer to the final desired concentration (typically 1 µM).
-
The diluted PROTAC is pre-warmed at 37°C.
-
The metabolic reaction is initiated by adding the pre-warmed NADPH-regenerating system to the PROTAC solution containing liver microsomes.
-
The final incubation mixture contains the PROTAC, liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH-regenerating system in phosphate buffer.
-
The mixture is incubated at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining parent PROTAC.
-
-
Data Analysis:
-
The percentage of the parent PROTAC remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The in vitro half-life (T½) is determined from the slope of the linear regression of this plot.
-
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of a PROTAC.
Protocol:
-
Cell Culture:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Measurement (Apical to Basolateral - A→B):
-
The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical and basolateral sides of the monolayer, and the cells are equilibrated at 37°C.
-
The transport buffer on the apical side is replaced with a solution containing the PROTAC at a defined concentration (e.g., 10 µM).
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), samples are collected from the basolateral compartment.
-
The collected samples are analyzed by LC-MS/MS to determine the concentration of the PROTAC that has permeated the cell monolayer.
-
-
Permeability Measurement (Basolateral to Apical - B→A):
-
The same procedure is followed, but the PROTAC-containing solution is added to the basolateral compartment, and samples are collected from the apical compartment.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the PROTAC.
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests that the PROTAC is a substrate of efflux transporters.
-
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of action for a PROTAC molecule.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Workflow for the in vitro Caco-2 permeability assay.
Signaling Pathway: Androgen Receptor (AR)
Caption: Simplified androgen receptor signaling pathway.
Signaling Pathway: BRD4 in Transcriptional Regulation
Caption: Role of BRD4 in transcriptional activation.
References
- 1. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecules | Free Full-Text | Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to PROTAC Linkers: Benchmarking Conventional PEG Linkers Against Next-Generation Technologies
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful modality for eliminating disease-causing proteins.[1][2] A PROTAC molecule is a heterobifunctional construct composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] This linker is far more than a simple spacer; its length, composition, and rigidity play a pivotal role in the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency and selectivity of protein degradation.[5]
Historically, linker design has favored synthetically accessible and hydrophilic polyethylene glycol (PEG) and alkyl chains. Cbz-PEG5-Br is a representative building block used in the synthesis of such flexible PEG-based linkers. However, the field is rapidly evolving, with a significant shift towards more sophisticated, "next-generation" linkers designed to overcome the limitations of early designs and improve critical drug-like properties.
This guide provides an objective comparison between conventional PEG linkers and emerging next-generation linker technologies, supported by representative data and detailed experimental protocols to aid researchers in the rational design of novel PROTACs.
The PROTAC Mechanism of Action
PROTACs leverage the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein knockdown. The PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome. The PROTAC itself is not degraded and can proceed to induce the degradation of multiple POI molecules.
Caption: The PROTAC-mediated protein degradation pathway.
Data Presentation: Quantitative Comparison of PROTAC Linker Performance
The choice of linker significantly impacts key PROTAC performance metrics, including degradation potency (DC50), maximal degradation (Dmax), cell permeability, and solubility. The optimal linker is highly dependent on the specific POI and E3 ligase pair, requiring empirical validation.
Table 1: Comparison of Representative Linker Types for BRD4 Degradation
This table presents a synthesized, illustrative dataset comparing common linker archetypes for the degradation of BRD4, a well-studied PROTAC target. The data reflects general trends reported in the literature.
| PROTAC Example | Linker Type (12-atom length) | DC50 (nM) | Dmax (%) | Cell Permeability | Aqueous Solubility |
| PROTAC-PEG | Flexible (PEG-based) | 25 | >95 | Moderate | High |
| PROTAC-Alkyl | Flexible (Alkyl-based) | 35 | >95 | High | Low |
| PROTAC-Rigid | Rigid (Piperazine-based) | 10 | >95 | High | Moderate |
Data synthesized from principles described in literature.
Table 2: Influence of Flexible PEG Linker Length on BRD4 Degradation
Subtle changes in the length of a flexible linker can dramatically alter degradation efficacy. A linker that is too short can cause steric clashes preventing ternary complex formation, while one that is too long may have an excessive entropic penalty.
| PROTAC Example | Linker Composition | DC50 (nM) | Dmax (%) |
| BRD4-Degrader-1 | PEG3 | 55 | 85 |
| BRD4-Degrader-2 | PEG4 | 20 | 95 |
| BRD4-Degrader-3 | PEG5 | 22 | >95 |
| BRD4-Degrader-4 | PEG6 | 48 | 90 |
This table represents a hypothetical but illustrative dataset compiled from general findings in the literature.
Benchmarking Linker Technologies
Conventional Linkers: Alkyl and PEG Chains
Alkyl and Polyethylene Glycol (PEG) chains are the most common linkers used in PROTACs due to their synthetic tractability and the ease of modifying their length.
-
PEG Linkers: As hydrophilic chains, PEGs significantly improve the aqueous solubility of PROTAC molecules, a common challenge for these high molecular weight compounds. This property can be advantageous for in vivo applications. However, their high flexibility can be a double-edged sword; while it allows the PROTAC to adopt multiple conformations to form the ternary complex, this comes at an entropic cost, potentially weakening the stability of the final complex. Furthermore, PEG linkers may be subject to metabolic degradation.
-
Alkyl Linkers: These hydrophobic linkers can enhance cell permeability but often lead to poor solubility.
Next-Generation PROTAC Linkers
To address the limitations of conventional linkers, researchers have developed more advanced designs with improved properties.
-
Rigid Linkers: These linkers incorporate cyclic structures (e.g., piperazine, cyclohexane) or planar motifs (e.g., alkynes, aromatic rings) to reduce the number of rotatable bonds. This rigidity can pre-organize the PROTAC into a conformation more favorable for ternary complex formation, reducing the entropic penalty and potentially increasing potency and selectivity. For instance, the introduction of a rigid ethynyl group in the BET degrader QCA570 led to a significant increase in cellular activity compared to its alkyl-linked counterpart.
-
Photoswitchable Linkers: To gain precise spatiotemporal control over protein degradation, photoswitchable moieties like azobenzene can be incorporated into the linker. These "photoPROTACs" can be toggled between an active and an inactive isomeric state using specific wavelengths of light, enabling researchers to control exactly when and where protein degradation occurs.
-
Solubility-Enhancing & Actively Transported Linkers: Some next-generation strategies focus on improving pharmacokinetic properties. Incorporating ionisable groups like pyridines can improve aqueous solubility. More advanced concepts include conjugating PROTACs to antibodies (Antibody-PROTAC Conjugates or Ab-PROTACs) to improve tissue-specific delivery and selectivity.
Experimental Protocols for Benchmarking PROTACs
Accurate and reproducible experimental data are essential for evaluating and comparing PROTAC linkers. The following are detailed methodologies for key benchmarking experiments.
Caption: A generalized experimental workflow for PROTAC benchmarking.
Western Blot for Protein Degradation (DC50/Dmax Determination)
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, HeLa) in 6-well plates to achieve 70-80% confluency. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (typically 18-24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Detection and Analysis: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
-
Data Analysis: Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the logarithm of PROTAC concentration and fit to a dose-response curve to calculate the DC50 and Dmax values.
Cell Viability Assay (MTS Assay)
This assay assesses the general cytotoxicity of a PROTAC.
-
Cell Plating and Treatment: Seed cells in a 96-well plate (e.g., 5,000 cells/well) and allow them to adhere overnight. Treat cells with the same range of PROTAC concentrations used for the degradation assay for a desired duration (e.g., 72 hours).
-
Reagent Addition and Incubation: Add MTS reagent to each well and incubate the plate for 1-4 hours at 37°C until a color change is observed.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: After subtracting background absorbance, calculate cell viability as a percentage relative to the vehicle-treated control cells.
Ternary Complex Affinity by Surface Plasmon Resonance (SPR)
SPR can be used to measure the kinetics and affinity of ternary complex formation, providing quantitative data on cooperativity.
-
Immobilization: Covalently immobilize the purified E3 ligase onto a sensor chip surface.
-
Analyte Injection: Prepare a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC.
-
Binding Measurement: Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation and dissociation of the ternary complex.
-
Data Analysis and Cooperativity: Fit the data to a suitable binding model to determine kinetic (kon, koff) and affinity (KD) parameters. Calculate the cooperativity (α) by comparing the PROTAC's affinity for the E3 ligase in the presence and absence of the target protein. An α value > 1 indicates positive cooperativity, which is often a hallmark of an effective PROTAC.
Conclusion
The linker is a critical determinant of PROTAC efficacy, selectivity, and drug-like properties. While conventional flexible linkers based on PEG and alkyl chains offer synthetic simplicity and have led to many potent degraders, the field is increasingly focused on next-generation linkers. Rigid, photoswitchable, and other functional linkers provide rational avenues to overcome challenges such as conformational flexibility, metabolic instability, and poor pharmacokinetics. The strategic evolution from simple spacers to sophisticated functional components underscores a key trend in the rational design of PROTACs, promising to deliver more potent and selective therapeutics. A systematic evaluation using the quantitative methods outlined in this guide is essential for optimizing linker design and advancing the next wave of targeted protein degraders.
References
- 1. marinbio.com [marinbio.com]
- 2. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Cbz-PEG5-Br
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Cbz-PEG5-Br is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, a PROTAC linker containing a carbamate group, a polyethylene glycol (PEG) spacer, and a terminal alkyl bromide.
Disclaimer: This document provides guidance based on the chemical properties of the functional groups present in this compound. However, a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for site-specific procedures and to review the supplier-provided SDS if available.
Understanding the Hazards
This compound is comprised of three key chemical moieties that inform its handling and disposal:
-
Carbamate: Carbamate compounds can exhibit toxicity.[1][2] Their disposal must be managed to prevent environmental release and potential harm to organisms.[1][3]
-
Alkyl Bromide: Alkylating agents like alkyl bromides are often reactive and require careful handling. They are typically disposed of as hazardous chemical waste.
-
Polyethylene Glycol (PEG): The PEG component increases the water solubility of the molecule. While PEG itself is generally considered to be of low toxicity, the overall hazardous nature of the compound is determined by its other functional groups.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | This compound | MCE |
| CAS Number | 2710803-69-1 | [4] |
| Molecular Formula | C₂₀H₃₂BrNO₇ | |
| Molecular Weight | 478.37 g/mol | |
| Synonyms | Carbobenzoxy-1-amino-15-bromo-3,6,9,12-tetraoxapentadecane | - |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation:
-
Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed, and compatible hazardous waste container.
-
Liquid Waste (Aqueous Solutions): If this compound is in an aqueous solution, it should be collected in a separate, labeled hazardous waste container designated for aqueous chemical waste. Do not mix with organic solvents unless permitted by your institution's EHS guidelines.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, should be disposed of in a designated solid hazardous waste container.
3. Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound" and the CAS number "2710803-69-1".
-
Indicate the major components and their approximate concentrations if it is a mixed waste stream.
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the containers are sealed to prevent accidental spills or release of vapors.
5. Final Disposal:
-
The recommended disposal method for carbamate-containing compounds is incineration by a licensed hazardous waste disposal facility. This ensures the complete destruction of the molecule.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste contractor.
-
Maintain a detailed log of all chemical waste generated and disposed of in accordance with your laboratory's and institution's policies.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures and consulting with your institutional safety experts, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.
References
Essential Safety and Operational Guide for Handling Cbz-PEG5-Br
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Cbz-PEG5-Br. The following procedures for personal protective equipment, operational handling, and waste disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses, especially when there is a risk of splashing or a highly exothermic reaction.[1][2] |
| Hand Protection | Wear two pairs of chemotherapy-grade, powder-free nitrile or neoprene gloves.[3][4] Always inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A disposable, polyethylene-coated polypropylene gown with a closed back and tight-fitting cuffs is required.[3] For complete protection, "bunny suit" coveralls can be utilized. A lab coat is not sufficient. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a respirator may be necessary. |
| Foot Protection | Closed-toe and closed-heel shoes that cover the entire foot are mandatory. |
Operational Plan
Adherence to a strict operational workflow is critical for the safe handling of this compound from preparation to disposal.
1. Preparation and Handling:
-
All work with this compound must be performed within a properly functioning and certified laboratory chemical fume hood.
-
Before starting, ensure all necessary equipment and reagents are prepared and within easy reach inside the fume hood.
-
Handle the container with care, and if it has been opened previously, ensure it was carefully resealed and stored upright to prevent leakage.
2. Spill Response:
-
Small Spills (<10 mL): If a small amount of a bromine-containing compound is spilled, it can be absorbed with an inert material like vermiculite or spill pads. The contaminated absorbent material should then be disposed of as hazardous waste.
-
Large Spills (>10 mL): In the event of a larger spill, all personnel should be evacuated from the immediate area. Notify the appropriate environmental health and safety (EH&S) department for cleanup.
-
Do not allow the spilled material to enter drains.
-
Bromine-containing compounds can be neutralized with a saturated aqueous solution of sodium thiosulfate.
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As a brominated organic compound, it is classified as hazardous waste.
-
Waste Collection: All waste containing this compound, including contaminated consumables like gloves, absorbent pads, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.
-
Neutralization: For liquid waste, consider neutralization with a reducing agent such as sodium bisulfite or sodium thiosulfate.
-
Incineration: Bromine-containing waste can be incinerated at a licensed hazardous waste disposal facility equipped with appropriate emission control systems.
-
Do not dispose of this compound down the sink.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
